Quinolin-8-ol hydrochloride
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realms of chemical biology and medicinal chemistry. orientjchem.orgjddtonline.info Its prevalence in a multitude of natural and synthetic compounds with diverse pharmacological activities underscores its importance. nih.govresearchgate.net The unique structural features of the quinoline nucleus allow for extensive functionalization, enabling the design and synthesis of novel bioactive molecules with a wide range of therapeutic applications. orientjchem.orgnih.gov
The versatility of the quinoline scaffold is a key factor in its significance. orientjchem.org By introducing various functional groups and substitutions onto the quinoline ring, researchers can modulate the compound's physicochemical properties, such as solubility and bioavailability, as well as its pharmacological activity. orientjchem.org This adaptability has led to the development of quinoline-based drugs with antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. jddtonline.infonih.govresearchgate.net Furthermore, the ability of the quinoline scaffold to be combined with other heterocyclic structures opens up avenues for creating hybrid molecules with enhanced or novel biological activities. orientjchem.org
The following table provides a summary of the diverse biological activities associated with the quinoline scaffold:
| Biological Activity | Description | References |
| Anticancer | Quinoline derivatives have demonstrated the ability to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis (programmed cell death). orientjchem.org | orientjchem.org |
| Antibacterial | The quinoline scaffold is a component of many antibacterial agents. jddtonline.infonih.gov | jddtonline.infonih.gov |
| Antiviral | Research has shown that certain quinoline derivatives possess antiviral properties. jddtonline.infonih.gov | jddtonline.infonih.gov |
| Antimalarial | The quinoline core is famously found in antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov | nih.gov |
| Anti-inflammatory | Some quinoline-based compounds exhibit anti-inflammatory effects. orientjchem.orgjddtonline.info | orientjchem.orgjddtonline.info |
| Neuroprotective | Derivatives of quinoline have been investigated for their potential in treating neurodegenerative diseases. nih.gov | nih.gov |
Historical Context of Quinolin-8-ol and its Derivatives in Research
The parent compound, quinolin-8-ol, also known as oxine, has a rich history in chemical research. It was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl. wikipedia.org Initially, its ability to form stable chelate complexes with a wide range of metal ions garnered significant attention, leading to its widespread use as an analytical reagent for the quantitative determination of metals. wikipedia.orgnih.gov This chelating property, stemming from the presence of both a basic nitrogen atom and a phenolic hydroxyl group, is a cornerstone of its chemical reactivity and biological activity. nih.govnih.gov
In the mid-20th century, research into quinolin-8-ol and its derivatives expanded into the realm of biological activity. Clioquinol (B1669181), a derivative of quinolin-8-ol, was used as an antimicrobial agent. nih.gov The diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, including antiseptic, disinfectant, and pesticide properties, have been recognized for over a century. wikipedia.orgscispace.com These activities are often linked to their ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. scispace.com
The following table outlines some key historical milestones in the research of quinolin-8-ol and its derivatives:
| Year | Milestone | Significance | Reference |
| 1880 | First synthesis of quinolin-8-ol | Discovery of the parent compound. | wikipedia.org |
| Early 20th Century | Use as an analytical reagent | Widespread application in the quantitative analysis of metal ions due to its chelating properties. | nih.gov |
| Mid-20th Century | Investigation of biological activities | Discovery of antimicrobial and other biological properties, leading to therapeutic considerations. | nih.gov |
Scope and Research Imperatives for Quinolin-8-ol Hydrochloride Studies
Current research on this compound and related compounds is driven by several key imperatives. A primary focus is the continued exploration of its potential as a scaffold for the development of novel therapeutic agents. researchgate.net The diverse biological activities already associated with the quinoline core provide a strong foundation for designing new derivatives with improved efficacy and selectivity for various diseases. orientjchem.orgbenthamdirect.com
Furthermore, there is a growing interest in the application of Quinolin-8-ol derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. wikipedia.orgresearchgate.netresearchgate.net The hydrochloride salt form, this compound, is often used as a starting material in these synthetic endeavors due to its stability and solubility. iucr.org
The primary research imperatives for this compound studies are summarized below:
Drug Discovery and Development: Designing and synthesizing novel quinoline-based compounds with enhanced therapeutic properties for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govbenthamdirect.com
Structure-Activity Relationship (SAR) Studies: Systematically investigating how chemical modifications to the quinolin-8-ol scaffold affect its biological activity to guide the design of more potent and selective molecules. nih.gov
Development of Multifunctional Agents: Creating hybrid molecules that incorporate the quinolin-8-ol structure to target multiple biological pathways or possess combined therapeutic and diagnostic capabilities. nih.gov
Materials Science Applications: Exploring the use of Quinolin-8-ol and its derivatives in the creation of advanced materials, such as those used in electronic devices and for the prevention of corrosion. wikipedia.orgresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJNMSTHMBPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937511 | |
| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16862-11-6 | |
| Record name | 8-Quinolinol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16862-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-8-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Quinolin 8 Ol Hydrochloride and Its Derivatives
Established Synthetic Pathways for the 8-Hydroxyquinoline (B1678124) Core
The construction of the fundamental 8-hydroxyquinoline (8-HQ) framework can be achieved through several established synthetic routes. These methods, each with its own set of advantages and limitations, provide access to the core structure, which can then be further modified.
Skraup Synthesis Modifications and Optimizations
The Skraup synthesis is a classic method for preparing quinolines, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.comcdnsciencepub.comresearchgate.net For the synthesis of 8-hydroxyquinoline, o-aminophenol is used as the starting aniline derivative. google.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline (B57606) ring system. google.com
Traditional Skraup reactions were often characterized by their extreme violence and low yields. google.com However, significant modifications have been developed to control the reaction's vigor and improve efficiency, making it a more viable option for commercial-scale production. google.comcdnsciencepub.com One key modification involves the pre-formation of a mixture of glycerol, concentrated sulfuric acid, and o-aminophenol at a controlled temperature (not exceeding 120°C). This mixture is then gradually added to a reaction zone containing an oxidizing agent like o-nitrophenol and a catalyst such as ferrous sulfate (B86663), with the initial temperature maintained between 100 to 120°C. google.com This controlled addition mitigates the initial violent stages of the reaction. google.comcdnsciencepub.com
Further optimizations include the use of dehydrating agents like anhydrous cupric sulfate and calcium oxide to absorb water from the system, thereby enhancing the efficiency of the concentrated sulfuric acid and accelerating the dehydration cyclization of the intermediate. google.com These improvements have led to significantly higher yields and better control over the reaction. cdnsciencepub.comgoogle.com The Skraup synthesis is considered one of the most promising methods for the industrial production of 8-hydroxyquinoline due to the ready availability of the raw materials. google.com
Friedländer Condensation Approaches
The Friedländer synthesis offers an alternative and versatile route to quinolines, including 8-hydroxyquinoline and its derivatives. scispace.comnih.gov This method involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. scispace.com For the synthesis of 8-hydroxyquinolines, 2-amino-3-methoxybenzaldehyde (B112917) can be used, which, after condensation and subsequent cleavage of the methyl ether, yields the desired 8-hydroxyquinoline analogue. nih.govacs.org
A significant advancement in this area is the development of microwave-enhanced Friedländer synthesis. nih.gov This catalyst- and protecting-group-free method allows for the rapid, single-step, and convergent assembly of diverse 8-hydroxyquinolines with markedly improved reaction yields compared to traditional oil bath heating. nih.gov For instance, the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with various ketones and dicarbonyl compounds under microwave irradiation has shown a substantial increase in yield, from an average of 34% with conventional heating to 72%. nih.gov This approach has been successfully applied to synthesize a library of halogenated quinolines. nih.gov
Furthermore, ruthenium complexes of substituted 8-hydroxyquinolines have been employed as catalysts in the Friedländer reaction to synthesize other quinoline derivatives. sioc-journal.cn This highlights the versatility of the 8-hydroxyquinoline scaffold itself in facilitating organic transformations. However, a limitation of the Friedländer reaction can be the instability of the starting 2-aminobenzaldehyde, which is often generated in situ from the reduction of 2-nitrobenzaldehyde (B1664092) derivatives. nih.govrsc.org
Sulfonation-Alkali Fusion Methods
The sulfonation-alkali fusion method is another industrially competitive route for the synthesis of 8-hydroxyquinoline. google.com This process typically starts with quinoline itself. The first step involves the sulfonation of quinoline with fuming sulfuric acid (oleum) to produce quinoline sulfonic acids. google.com While this sulfonation can lead to a mixture of isomers, conditions can be optimized to favor the formation of 8-quinolinesulfonic acid. google.com
The subsequent step is the alkali fusion of the 8-quinolinesulfonic acid. scispace.com This high-temperature reaction with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, introduces the hydroxyl group at the 8-position. Industrial-scale preparations have been optimized to be more cost-effective and safer by using catalysts like methanol, isopropanol, or ethanol (B145695) during the alkali fusion step. These catalysts allow the reaction to proceed at lower temperatures (170–190 °C) and pressures (1.4–1.6 MPa) in sealed autoclaves, reducing the need for excessively high temperatures and large amounts of alkali. patsnap.com After the fusion, the reaction mixture is neutralized to a pH of approximately 6.8 to 7, leading to the precipitation and isolation of 8-hydroxyquinoline. google.com
Hydrolysis of 8-Chloroquinoline (B1195068) and 8-Aminoquinoline (B160924)
8-Hydroxyquinoline can also be synthesized through the hydrolysis of 8-chloroquinoline or 8-aminoquinoline. google.com The hydrolysis of 8-chloroquinoline is typically carried out in a dilute alkali solution in the presence of a copper catalyst under controlled temperature and pressure, reportedly achieving a 93% yield. google.comnih.gov However, the starting material, 8-chloroquinoline, is often prepared from o-chloroaniline, which is a toxic compound, and the hydrolysis of chloro-organic compounds can be corrosive. patsnap.comgoogle.com
Alternatively, the hydrolysis of 8-aminoquinoline can be performed using an inorganic acid as a catalyst at high temperature and pressure. google.com This reaction involves a nucleophilic substitution of the amino group by water. google.com While these hydrolysis methods are effective, their application for large-scale industrial production is often limited by the availability and cost of the starting materials, 8-chloroquinoline and 8-aminoquinoline. google.comgoogle.com These routes are generally considered more valuable for the preparation of specific 8-hydroxyquinoline derivatives with particular structural features. google.com
Targeted Functionalization Strategies
Once the 8-hydroxyquinoline core is synthesized, it can be further modified to create a diverse range of derivatives with specific properties. Targeted functionalization strategies allow for the introduction of various substituents onto the quinoline ring system.
Mannich Reaction in Derivatization (e.g., Aminomethylation, Chloromethylation)
The Mannich reaction is a powerful and versatile tool for the functionalization of 8-hydroxyquinoline. mdpi.comresearchgate.netbohrium.com It is a three-component reaction involving an active hydrogen-containing compound (in this case, 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This reaction leads to the aminomethylation of the 8-hydroxyquinoline scaffold, typically at the C-7 position, which is activated by the hydroxyl group at C-8. acs.org
The reaction conditions for the Mannich reaction are generally mild and the reagents are simple, making it an easily implementable method. mdpi.comresearchgate.net A wide variety of primary and secondary amines, including aliphatic, aromatic, and cyclic amines, can be used, leading to a vast library of aminomethylated 8-hydroxyquinoline derivatives. mdpi.combohrium.com The reaction is often carried out in a solvent like ethanol, and can be performed at room temperature or under reflux. researchgate.net
A related derivatization is chloromethylation, which introduces a chloromethyl group onto the 8-hydroxyquinoline ring. nih.govmdpi.com This is typically achieved by reacting 8-hydroxyquinoline with formaldehyde (B43269) and hydrogen chloride gas. mdpi.com The resulting chloromethylated derivative, such as 5-chloromethyl-8-hydroxyquinoline, serves as a valuable intermediate for further synthetic transformations, allowing for the introduction of other functional groups. nih.govresearchgate.netgoogle.com For instance, it can be reacted with various amines to produce aminomethylated derivatives. nih.gov
The aminomethyl and chloromethyl groups introduced via the Mannich reaction and related processes provide a handle for further structural modifications, enabling the synthesis of a wide array of 8-hydroxyquinoline derivatives with diverse chemical and biological properties. nih.govrsc.org
Suzuki Cross-Coupling for Positional Substitution
The Suzuki cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and it has been effectively employed for the positional substitution of the quinolin-8-ol scaffold. researchgate.netwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide.
A general procedure for introducing aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline has been developed. researchgate.net This method is based on the Suzuki cross-coupling of aryl or vinyl halides with 5-(4,4,5,5-tetramethyl researchgate.netjmaterenvironsci.comiucr.orgdioxaborolan-2-yl)quinolin-8-ol or 7-(4,4,5,5-tetramethyl researchgate.netjmaterenvironsci.comiucr.orgdioxaborolan-2-yl)quinolin-8-ol. researchgate.net These boronate esters are regioselectively synthesized from 8-hydroxyquinoline. researchgate.net To achieve this, the hydroxyl group of 8-hydroxyquinoline is often protected, for instance as a benzyl (B1604629) ether, prior to the coupling reaction. This protecting group can be subsequently removed. scispace.com
For the synthesis of 4-aryl-8-hydroxyquinolines, 4-chloro-8-tosyloxyquinoline can be successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions. researchgate.net The tosyl protecting group remains stable during this process and can be removed later. researchgate.net The reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, which allows for selective, sequential substitutions on di- or tri-halogenated quinolines. researchgate.net
Table 1: Examples of Suzuki Cross-Coupling Reactions on Quinoline Derivatives
| Electrophile | Nucleophile | Catalyst/Conditions | Product | Reference |
| 5-Bromoquinolin-8-yl trifluoromethanesulfonate | Arylboronic acid | Pd catalyst, base | 5-Aryl-8-(trifluoromethanesulfonyloxy)quinoline | researchgate.net |
| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | Arylboronic acid | Pd catalyst, base | 5,7-Diaryl-8-(trifluoromethanesulfonyloxy)quinoline | researchgate.net |
| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinoline | researchgate.net |
| Secondary homostyrenyl tosylates | Arylboronic acid | Pd(Quinox) catalyst | Allylic Suzuki products | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Site-Specific Modifications (e.g., C-2, C-5, C-7)
The functionalization of specific positions on the quinolin-8-ol ring is critical for tuning its chemical and physical properties.
C-2 Position: Modifications at the C-2 position of 6,7-dichloro-5,8-quinolinedione have been explored. For instance, 2-substituted quinoline-8-ol can be synthesized and subsequently oxidized to the corresponding quinolinedione. mdpi.com The introduction of substituents at the C-2 position can influence the molecule's electronic properties. mdpi.com
C-5 and C-7 Positions: The C-5 and C-7 positions of quinolin-8-ol are susceptible to electrophilic substitution and other modifications. scispace.comresearchgate.net For example, 5-chloromethyl-8-hydroxyquinoline hydrochloride is a key intermediate that can be prepared from 8-hydroxyquinoline. jmaterenvironsci.comiucr.org This intermediate allows for further functionalization at the C-5 position. jmaterenvironsci.com Similarly, bromination of 8-hydroxyquinoline can yield 7-bromoquinolin-8-ol, which can then be converted to 5-amino-7-bromoquinolin-8-ol. nih.gov These halogenated derivatives are valuable precursors for introducing a variety of substituents via cross-coupling reactions. scispace.com The introduction of different groups at the C-7 position has been shown to be important for the biological activity of some quinoline derivatives. nih.gov
Table 2: Examples of Site-Specific Modifications on Quinolin-8-ol
| Starting Material | Reagent(s) | Position(s) Modified | Product | Reference |
| 8-Hydroxyquinoline | N-bromosuccinimide (NBS), Chloroform | 7 | 7-Bromoquinolin-8-ol | nih.gov |
| 7-Bromoquinolin-8-ol | NaNO₂, HCl; then Na₂S₂O₄, THF/H₂O | 5 | 5-Amino-7-bromoquinolin-8-ol | nih.gov |
| 8-Hydroxyquinoline | Paraformaldehyde, secondary amine | 5 or 7 | 5- or 7-Aminomethyl-8-hydroxyquinoline | researchgate.net |
| 5-Chloro-8-hydroxyquinoline (B194070) | 2-Formylboronic acid, base | 7 | 7-(Substituted)-5-chloro-8-hydroxyquinoline | rsc.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Novel Synthetic Approaches and Catalyst Development
The quest for more sustainable and efficient synthetic routes has led to the development of novel approaches, including microwave-assisted synthesis, photocatalysis, and multi-component reactions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a green and efficient technique for the preparation of quinoline derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. lew.roeurekaselect.combenthamdirect.com This technology has been successfully applied to various reactions for synthesizing the quinoline core and its derivatives.
For instance, the Friedländer annulation, a condensation reaction of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, can be significantly accelerated using microwave irradiation. researchgate.net Substituted quinolines have been synthesized in good yields within minutes under microwave conditions, often in the presence of a catalytic amount of acid. researchgate.net Microwave heating has also been employed for the synthesis of quinolinone derivatives from anilines and various esters, as well as for the subsequent transformation of these quinolinones into 4-chloroquinolines. thieme-connect.com
Photocatalytic Dehydrogenation Oxidation
Photocatalytic methods offer a green and mild alternative for the synthesis of quinolines, utilizing light to drive chemical transformations. mdpi.com One such approach involves the photocatalytic dehydrogenation oxidation of intermediates to form the aromatic quinoline ring.
A patented method describes the synthesis of 8-hydroxyquinoline from o-aminophenol and acrolein. google.com The intermediate formed from their addition and cyclization reaction is not isolated but is directly subjected to photocatalytic dehydrogenation oxidation. This reaction is carried out under visible light irradiation in the presence of a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer in a solvent mixture of acetonitrile (B52724) and deionized water. google.com This one-pot method is advantageous due to its mild reaction conditions and simplified work-up. google.com The photocatalytic formation of quinolines has also been achieved using heterogeneous photocatalysts like TiO₂. rsc.org
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry. rsc.orgajol.info Various MCRs have been developed for the synthesis of diverse quinoline scaffolds. rsc.org
For example, quinoline derivatives can be synthesized through a one-pot reaction involving an aromatic amine, an aldehyde, and an alkyne, often catalyzed by a Lewis acid such as niobium pentachloride. researchgate.net The Ugi four-component reaction has also been adapted for the synthesis of quinoline-based peptides under microwave irradiation. preprints.org These MCRs provide a powerful platform for the rapid generation of libraries of structurally diverse quinoline derivatives. rsc.org
Synthesis of Polymeric and Immobilized Quinolin-8-ol Architectures
The immobilization of quinolin-8-ol onto solid supports or its incorporation into polymeric structures opens up new avenues for its application, particularly in areas like catalysis and metal ion extraction.
Quinolin-8-ol can be immobilized on various supports, such as silica (B1680970) gel and polymeric resins like Amberlite XAD-4 and polystyrene-divinylbenzene. researchgate.netgnest.orgacs.org One method for immobilization on silica involves a one-step Mannich reaction with aminopropylsilica gel. researchgate.net Another approach is to functionalize a support with a group that can be chemically coupled to a derivative of quinolin-8-ol, such as 5-aminoquinolin-8-ol. gnest.org
Coordination polymers of quinolin-8-ol derivatives have also been synthesized. For instance, a bis-bifunctional derivative of 8-hydroxyquinoline can be prepared through a condensation reaction and then reacted with various divalent transition metal acetates to form coordination polymers. nist.gov Furthermore, polymeric metal complexes containing 8-hydroxyquinoline in the side chain have been synthesized via Yamamoto coupling and investigated for their photovoltaic properties. researchgate.net
Coordination Polymers Synthesis
The synthesis of coordination polymers using quinolin-8-ol derivatives is an area of significant research, driven by the versatile chelating ability of the quinolin-8-ol (oxine) moiety. ignited.incore.ac.uk These polymers are high molecular weight molecules formed by the repetition of monomeric units linked with covalent bonds. A common strategy involves the use of 5-chloromethyl-8-hydroxyquinoline hydrochloride as a precursor to synthesize novel bis(bidentate) ligands. tandfonline.comresearchgate.net These ligands can then coordinate with various divalent metal ions to form complex polymeric structures.
One synthetic route involves the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with a suitable organic molecule in the presence of a base catalyst. For instance, a novel bis-(bidentate)-ligand, 5,5′-(3,3′-(phenyl methylene)bis(1H-indole-3,1-diyl)bis(methylene)diquinolin-8-ol) (PBIQ), was synthesized through the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3,3′-(phenyl methanediyl) bis (1H-indole). ignited.intandfonline.com Similarly, another bis(bidentate) ligand, N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD), was prepared by condensing 5-chloromethyl-8-hydroxyquinoline hydrochloride with N,Nʼ-diethyl-1,3-propane diamine. core.ac.ukresearchgate.net In this latter synthesis, potassium carbonate served as an acid acceptor, and the reaction was carried out in an acetone-water mixture under reflux for three hours, yielding the final product after filtration and drying. core.ac.uk
These synthesized ligands are then reacted with acetate (B1210297) salts of various transition metals, such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), to form coordination polymers. tandfonline.comnist.gov The resulting coordination polymers are typically insoluble in common organic solvents and exhibit high thermal stability, with decomposition temperatures often around 250°C. researchgate.net
Characterization of these polymers is comprehensive, employing a range of analytical techniques. These include elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, diffuse reflectance and fluorescence spectral studies, magnetic susceptibility measurements, and thermogravimetric analysis (TGA). core.ac.uktandfonline.com The IR spectra are particularly informative; for example, a red shift in the spectra suggests the coordination of the metal ion through the nitrogen of the 8-hydroxyquinoline moiety, and the formation of a metal-oxygen bond is supported by shifts in the C-O stretching and in-plane OH deformation bands. core.ac.uk
Table 1: Synthesis and Characterization of Quinolin-8-ol Based Coordination Polymers
| Ligand Precursor | Bridging/Condensing Agent | Metal Ions | Characterization Methods | Reference |
|---|---|---|---|---|
| 5-chloromethyl-8-hydroxyquinoline hydrochloride | 3,3′-(phenyl methanediyl) bis (1H-indole) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Elemental Analysis, IR, NMR, Diffuse Reflectance, Fluorescence, Magnetic Susceptibility, TGA | ignited.intandfonline.com |
| 5-chloromethyl-8-hydroxyquinoline hydrochloride | N,Nʼ-diethyl-1,3-propane diamine | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Elemental Analysis, IR, Diffuse Reflectance, TGA, Magnetic Susceptibility, Conductometric Titrations | core.ac.ukresearchgate.net |
| 5-formyl-8-hydroxyquinoline | 4,4'-methylenedianiline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Thermogravimetric Analysis | nist.gov |
Resin Immobilization Techniques for Quinolin-8-ol
The immobilization of quinolin-8-ol (oxine) onto solid supports creates chelating resins that are highly effective for the solid-phase extraction (SPE) and preconcentration of metal ions from various matrices. researchgate.netgnest.org A variety of support materials have been utilized, including natural biopolymers like chitosan (B1678972) and inorganic materials such as silica gel, controlled-pore glass (CPG), and bentonite. researchgate.netgnest.orgresearchgate.net
One approach involves the chemical modification of a support material to covalently bond the quinolin-8-ol molecule. For example, a chelating resin has been developed by functionalizing the biopolymer chitosan with 8-hydroxyquinoline via a diazotization reaction. researchgate.net Another common support is silica. A rapid and environmentally conscious method for attaching oxines to silica surfaces has been reported. gnest.org The process involves first activating controlled porous glass (CPG) with nitric acid, followed by silanization with an aminosilane (B1250345) reagent like (p-aminophenoxypropyl)trimethoxysilane in anhydrous toluene. gnest.org The quinolin-8-ol is then coupled to the functionalized surface. gnest.org This method avoids time-consuming procedures that are less aligned with green chemistry principles. gnest.org
The resulting resins are used to create microcolumns for flow injection analysis systems, allowing for the online preconcentration of trace metals. researchgate.netsemanticscholar.org For instance, quinolin-8-ol immobilized on controlled-pore glass has been used to preconcentrate pentachlorophenol. researchgate.net The retention of the analyte occurs on the column, followed by elution with a suitable solvent mixture. researchgate.net The efficiency of these resins is often evaluated by their sorption capacity for different metal ions, which can be dependent on factors like pH and contact time. researchgate.net For a chitosan-based resin, the optimal pH range for the sorption of Cu(II), Pb(II), Zn(II), Ni(II), and Cd(II) was found to be between 4 and 6. researchgate.net
These immobilized systems are valuable tools in analytical chemistry, often coupled with detection techniques like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma mass spectrometry (ICP-MS) for the determination of trace metal concentrations in environmental and biological samples. researchgate.netgnest.org
Table 2: Resin Immobilization Techniques for Quinolin-8-ol
| Solid Support | Immobilization Method | Application | Reference |
|---|---|---|---|
| Chitosan | Functionalization via diazotization reaction | Preconcentration of Cu(II) and Cd(II) from aqueous samples | researchgate.net |
| Silica / Controlled-Pore Glass (CPG) | Silanization with (p-aminophenoxypropyl)trimethoxysilane and subsequent coupling | Solid-phase extraction of trace metals; Preconcentration of pentachlorophenol | gnest.orgresearchgate.net |
| Bentonite | Immobilization of 8-hydroxy quinoline | Adsorption of lead (II) ions | gnest.org |
| Polyacrylonitrile (PAN) | Reaction with hydrazine (B178648) followed by coupling via diazotization | Preconcentration of rare earth elements from seawater | gnest.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| (p-aminophenoxypropyl)trimethoxysilane |
| 3,3′-(phenyl methanediyl) bis (1H-indole) |
| 4,4'-methylenedianiline |
| 5,5′-(3,3′-(phenyl methylene)bis(1H-indole-3,1-diyl)bis(methylene)diquinolin-8-ol) (PBIQ) |
| 5-chloromethyl-8-hydroxyquinoline hydrochloride |
| 5-formyl-8-hydroxyquinoline |
| 8-hydroxyquinoline (Quinolin-8-ol, oxine) |
| N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD) |
| N,Nʼ-diethyl-1,3-propane diamine |
| Cadmium (Cd) |
| Cobalt (Co) |
| Copper (Cu) |
| Lead (Pb) |
| Manganese (Mn) |
| Nickel (Ni) |
| Nitric acid |
| Pentachlorophenol |
| Potassium carbonate |
| Toluene |
Coordination Chemistry of Quinolin 8 Ol Hydrochloride Analogues
Ligand Design Principles and Chelation Mechanisms
The effectiveness of quinolin-8-ol and its derivatives as ligands is rooted in their specific molecular structure, which allows for the formation of stable chelate rings with metal ions. The design of new analogues often focuses on modifying the quinolin-8-ol backbone to tune the ligand's electronic and steric properties, thereby influencing its selectivity and the stability of its metal complexes.
Quinolin-8-ol, also known as oxine, is a classic example of a bidentate ligand. asianpubs.orgresearchgate.net Its ability to coordinate with metal ions stems from the presence of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. asianpubs.orgresearchgate.nettandfonline.comdovepress.com The deprotonation of the phenolic hydroxyl group is a crucial step in the chelation process, allowing the oxygen atom to form a coordinate bond with the metal ion. researchgate.netresearchgate.net This, in conjunction with the lone pair of electrons on the nitrogen atom, enables the formation of a stable five-membered chelate ring with a metal ion. scispace.com This bidentate coordination is a key feature that contributes to the high stability of the resulting metal complexes. google.com Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline (B1678124) possesses this capability to form stable complexes with divalent metal ions through chelation. dovepress.comnih.gov
Quinolin-8-ol and its analogues form stable complexes with a wide variety of metal ions, including copper(II), iron(III), aluminum(III), zinc(II), nickel(II), cobalt(II), and manganese(II). scispace.comresearchgate.netarabjchem.org The stoichiometry of these complexes can vary depending on the coordination number and oxidation state of the metal ion. For instance, four-coordinate metal ions typically form complexes with two molecules of quinolin-8-ol, while six-coordinate metals require three molecules. scispace.com
The formation of these complexes often leads to a significant increase in the lipophilicity of the compound, which can enhance its biological activity. arabjchem.org The stability and geometry of the resulting complexes are influenced by factors such as the nature of the metal ion, the specific substituents on the quinolin-8-ol ring, and the solvent system used. For example, studies have shown the formation of octahedral geometries for iron(III) complexes and tetrahedral geometries for copper(II) complexes with mixed ligands of 8-hydroxyquinoline and amino acids. arabjchem.orgarabjchem.org
Below is a table summarizing the formation of metal complexes with various metal ions:
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Geometry | Reference |
| Cu(II) | 1:2 | Tetrahedral/Square Planar | arabjchem.orgarabjchem.org |
| Fe(III) | 1:2, 1:3 | Octahedral | arabjchem.orgarabjchem.org |
| Al(III) | 1:3 | Octahedral | scispace.comrsc.org |
| Zn(II) | 1:2 | Tetrahedral | acs.org |
| Ni(II) | 1:2 | Octahedral | asianpubs.org |
| Co(II) | 1:2 | Octahedral | asianpubs.org |
| Mn(II) | 1:2 | Octahedral | asianpubs.org |
Spectroscopic and Structural Characterization of Metal Chelates
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the quinolin-8-ol ligand to a metal ion. Key spectral changes are observed upon complexation. A significant observation is the disappearance or broadening of the band corresponding to the stretching vibration of the phenolic -OH group, which is typically found in the region of 3500-2750 cm⁻¹ in the free ligand. imjst.org This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond.
Furthermore, shifts in the vibrational frequencies of the C-N and C-O bonds within the quinoline ring provide evidence of coordination. For instance, the C-O stretching vibration often shifts to a higher frequency upon complexation. asianpubs.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, although these may sometimes appear below the standard range of the instrument. imjst.org The presence of coordinated water molecules in the complex can be identified by the appearance of broad bands around 3300-3400 cm⁻¹ and other characteristic vibrations. arabjchem.org
UV-Visible absorption spectroscopy is widely used to study the electronic transitions within the quinolin-8-ol ligand and its metal complexes. The complexation of quinolin-8-ol with metal ions typically results in a bathochromic (red) shift of the absorption bands. researchgate.net The free ligand exhibits absorption bands due to π→π* and n→π* transitions within the quinoline ring. researchgate.net Upon chelation, new absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. asianpubs.orgresearchgate.net
The stoichiometry of the metal complexes in solution can also be determined using UV-Vis spectroscopy through methods like the mole-ratio method or Job's method of continuous variation. aut.ac.nz The significant color change observed upon complexation is a direct result of these changes in the electronic absorption spectra and is a hallmark of these compounds. scispace.com
Thermogravimetric analysis (TGA) provides information about the thermal stability of the metal complexes and can help to determine their composition. By monitoring the weight loss of a sample as a function of temperature, one can identify the decomposition steps of the complex. For instance, the initial weight loss at lower temperatures (around 100-200 °C) often corresponds to the loss of coordinated or lattice water molecules. asianpubs.orgarabjchem.org
The subsequent decomposition at higher temperatures relates to the degradation of the organic ligand, leaving behind a metal oxide as the final residue. arabjchem.org The decomposition temperature of the complex is an indicator of its thermal stability. Generally, metal complexes of quinolin-8-ol show higher thermal stability compared to the free ligand. arabjchem.org TGA can also be used to confirm the stoichiometry of the complex by comparing the experimental weight loss with the calculated values. asianpubs.org
Influence of Metal Chelation on Compound Activity and Function
The ability of quinolin-8-ol and its analogues to form stable complexes with a wide array of metal ions is central to their diverse applications. This process, known as chelation, involves the formation of multiple coordinate bonds between the organic ligand and a single central metal atom, resulting in a stable, ring-like structure. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in the 8-position form a potent bidentate chelating site. nih.govmdpi.com This interaction significantly alters the physicochemical and biological properties of both the quinolin-8-ol analogue and the metal ion, leading to a range of functional outcomes. The biological activity of 8-hydroxyquinoline (8HQ) and its derivatives is largely attributed to their chelating capabilities. nih.govdovepress.com
The chelation of metal ions by quinolin-8-ol analogues is a critical mechanism underpinning their biological activities, which span antineurodegenerative, anticancer, and antimicrobial applications. nih.govresearchgate.net Many diseases, particularly neurodegenerative conditions like Alzheimer's and Parkinson's, are linked to metal ion dysregulation and the resulting oxidative stress. tandfonline.com
8-Hydroxyquinoline derivatives can act as metal chelators to restore metal homeostasis. nih.gov For instance, clioquinol (B1669181) (CQ), an iodine-substituted 8HQ derivative, selectively chelates copper (Cu²⁺) and zinc (Zn²⁺) ions. This action can inhibit the production and aggregation of misfolded proteins, a key pathological feature in Alzheimer's disease. dovepress.com Furthermore, by acting as a metal chaperone, CQ can transport and redistribute these ions, activating neuroprotective cellular signals. dovepress.com Other derivatives, such as M30 and HLA-20, which are hybrids containing the 8HQ scaffold, also exhibit potent antineurodegenerative effects through their metal chelating properties. dovepress.comresearchgate.net
In oncology, the anticancer effects of derivatives like clioquinol are associated with their interaction with copper and zinc ions. nih.govdovepress.com The chelation of these metals can lead to the inhibition of the proteasome, a cellular complex that degrades unneeded or damaged proteins, thereby inducing apoptosis in cancer cells. nih.govdovepress.com The resulting metal-ligand complexes can exhibit greater biological activity than the ligand alone. A chelate of iron with 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, for example, showed enhanced antibacterial activity compared to the compound by itself. scispace.com Similarly, Tris(8-quinolinolato)gallium(III) demonstrated significantly more potent inhibitory effects against human lung adenocarcinoma cells than gallium chloride (GaCl₃). rroij.com
The antimicrobial action of these compounds is also linked to metal chelation. imjst.org Cationic amphiphilic structures of certain 8-hydroxyquinolium derivatives allow them to interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death. nih.gov It is often proposed that the active form of the drug is the metal complex, formed by chelating trace metals in the biological medium, which can then exert greater toxicity on the microbial cells. scispace.com
Table 1: Influence of Metal Chelation on Biological Activity of Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.
| Compound Name | Metal Ion(s) | Biological Application | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Clioquinol (CQ) | Cu²⁺, Zn²⁺ | Antineurodegenerative | Inhibits misfolded protein aggregation; acts as a metal chaperone. | dovepress.com |
| Clioquinol (CQ) | Cu²⁺, Zn²⁺ | Anticancer | Proteasome inhibition through ionophore actions. | nih.govdovepress.com |
| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Fe | Antibacterial | Metal chelate exhibits greater activity than the ligand alone. | scispace.com |
| Tris(8-quinolinolato)gallium(III) | Ga³⁺ | Anticancer | Potent inhibitor of human lung adenocarcinoma cells. | rroij.com |
| M30 | - | Antineurodegenerative | Metal chelation contributes to neuroprotective effects. | dovepress.comresearchgate.net |
| HLA-20 | - | Antineurodegenerative | Metal chelation contributes to neuroprotective effects. | dovepress.comresearchgate.net |
Quinolin-8-ol itself is weakly fluorescent. This is due to a process called excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group transfers to the nitrogen atom of the pyridine (B92270) ring upon excitation. scispace.comrroij.com However, when quinolin-8-ol analogues chelate with metal ions, this proton transfer is blocked. acs.orgnih.gov The formation of the metal-ligand complex increases the rigidity of the molecule and inhibits the ESIPT process, leading to a significant enhancement of fluorescence emission. scispace.comrroij.com
This "turn-on" fluorescence response upon metal binding makes 8-hydroxyquinoline derivatives excellent chemosensors for detecting various metal ions, including biologically important ones like Zn²⁺ and environmentally significant ones like Al³⁺. scispace.comrroij.com The specificity of the sensor can be tuned by modifying the quinoline structure.
For example, a Schiff-base derivative, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), was designed to recognize Zn²⁺. nih.gov In its free form, the compound exhibits little fluorescence due to the ESIPT process. Upon coordination with Zn²⁺, the hydroxyl proton is removed, inhibiting ESIPT and causing a significant increase in fluorescence. acs.orgnih.gov This particular sensor also benefits from an Aggregation-Induced Emission (AIE) effect. nih.govmdpi.com The resulting complex, ZnL₂, forms nanoscale aggregates that further enhance the fluorescence, making it highly sensitive for detecting Zn²⁺ in aqueous media and even on test strips. nih.govresearchgate.net
The development of fluorescent chemosensors based on 8-hydroxyquinoline is an active area of research, with studies focusing on creating probes with high selectivity and sensitivity for specific metal ions in biological and environmental samples. scispace.comresearchgate.net
Table 2: Research Findings on Fluorescence Sensing with Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.
| Compound/Probe | Target Ion | Mechanism | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) general | Metal Cations (e.g., Al³⁺, Zn²⁺) | Inhibition of ESIPT, increased molecular rigidity. | Significant fluorescence enhancement. | scispace.comrroij.com |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | Inhibition of ESIPT coupled with Aggregation-Induced Emission (AIE). | Orange fluorescence "turn-on" response. | acs.orgnih.govresearchgate.net |
| 2-(Trityliminomethyl)-quinolin-8-ol (HL) | Zn²⁺ | Formation of nanoscale J-aggregates upon complexation. | Fluorescence turn-on mode. | mdpi.com |
| ZrO₂-8-HQS | Zn²⁺, Hg²⁺ | Chelation-enhanced fluorescence (for Zn²⁺), quenching of complex fluorescence (for Hg²⁺). | High selectivity and sensitivity for Zn²⁺ (LOD 5.2 μM) and Hg²⁺ (LOD 0.8 μM). | researchgate.net |
Quinolin-8-ol and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The inhibition mechanism is based on the adsorption of the quinoline molecules onto the metal surface. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal atoms on the surface—a form of chelation. mdpi.com
Organic inhibitors typically contain heteroatoms like nitrogen and oxygen, as well as aromatic rings, which act as electron-rich centers for adsorption. mdpi.com The quinolin-8-ol scaffold is ideal in this regard. The nitrogen and oxygen atoms can share electrons with the vacant d-orbitals of metal atoms (like iron), and the planar quinoline ring system allows for strong adsorption via π-electron interactions. researchgate.net
This adsorption process forms a protective film on the metal surface. mdpi.comresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium (e.g., hydrochloric acid) and thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.net Consequently, these compounds are often classified as mixed-type inhibitors. mdpi.com
The effectiveness of the inhibition can be enhanced by modifying the quinolin-8-ol structure. For example, studies on derivatives like 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol and 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) have shown high inhibition efficiencies, reaching up to 95.1% and 94.8% respectively at optimal concentrations. mdpi.com The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. mdpi.comresearchgate.net
Table 3: Corrosion Inhibition Performance of Quinolin-8-ol Analogues This table is interactive. You can sort and filter the data.
| Inhibitor Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference(s) |
|---|---|---|---|---|---|
| 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol | C35E Steel | 1.0 M HCl | 88.7 | Mixed | |
| 7-((4-(benzo[d] scispace.comresearchgate.netdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol | C35E Steel | 1.0 M HCl | 95.1 | Mixed | |
| 5-((2-bromoethoxy) methyl) quinolin-8-ol | Mild Steel | 1.0 M HCl | 96.1 | Mixed | |
| 5-((3-bromopropoxy) methyl) quinolin-8-ol | Mild Steel | 1.0 M HCl | 96.6 | Mixed | |
| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | Carbon Steel | 1 M HCl | 94.8 | Mixed | mdpi.com |
| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | Carbon Steel | 1 M HCl | 95.8 | Mixed | mdpi.com |
| 5-N-((dodecylamino)methyl)quinolin-8-ol (DAQ) | Carbon Steel | 1 M HCl | 96.7 | Mixed | researchgate.net |
Biological Activities and Mechanistic Investigations of Quinolin 8 Ol Hydrochloride Derivatives
Antimicrobial Research
The quinoline (B57606) scaffold, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) core, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.netrsc.org Derivatives of quinolin-8-ol hydrochloride have been the subject of extensive research for their potential as antimicrobial agents, demonstrating efficacy against a variety of bacteria, fungi, and protozoa. nih.govresearchgate.netelsevierpure.comontosight.ai The hydrochloride salt form of these compounds often enhances their solubility in aqueous solutions, making them more suitable for biological and pharmacological applications. ontosight.ai
Antibacterial Efficacy and Mode of Action
Quinolin-8-ol and its derivatives have long been known for their antibacterial properties. scispace.comnih.gov Their mechanism of action is often linked to their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes. rsc.org
A significant aspect of the antibacterial mechanism of quinolin-8-ol derivatives involves the disruption of nucleic acid synthesis and integrity. researchgate.net These compounds can interfere with DNA replication and repair processes, which are crucial for bacterial survival. researchgate.net Some quinoline derivatives are known to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for managing DNA supercoiling during replication. mdpi.com The inhibition of these enzymes leads to DNA strand breaks and ultimately bacterial cell death. mdpi.com The metal-chelating properties of halogenated 8-hydroxyquinolines are also implicated in the inhibition of RNA synthesis by chelating ions like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov
Some 8-hydroxyquinoline derivatives exert their antibacterial effects by acting as membrane-active agents. Cationic amphiphilic structures of certain 8-hydroxyquinolium salts allow them to interact with the bacterial lipid bilayer membrane. nih.gov This interaction can alter the membrane's integrity or cause direct toxicity to the membrane, leading to cell death. nih.gov For instance, 7-Morpholinomethyl-8-hydroxyquinoline is suggested to exert its biological activity as a membrane-active agent through metal ion chelation. scispace.com
The rise of multidrug-resistant (MDR) bacteria presents a serious threat to public health, necessitating the development of new antibacterial agents. nih.gov Quinolin-8-ol derivatives have shown promise in combating these resistant strains. usf.edunih.gov
Several studies have synthesized and evaluated quinoline derivatives against clinically relevant MDR Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). usf.edu Some of these compounds have demonstrated potent activity against these challenging bacteria. usf.edunih.gov For example, a series of easily accessible quinoline derivatives displayed significant potency against MDR Gram-positive bacteria, including Clostridium difficile. nih.gov
Furthermore, certain 8-hydroxyquinoline derivatives have been investigated for their ability to reverse multidrug resistance. google.comepo.org The concept of "collateral sensitivity," where drug-resistant cells become hypersensitive to other compounds, is being explored with these derivatives. google.comepo.org
A study on 5-amino-7-bromoquinolin-8-yl sulfonates showed that some derivatives exhibited potent activity against antibiotic-resistant E. coli strains. nih.gov Another study reported that a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displayed significant effects against both susceptible and drug-resistant strains with MIC values of 4–16 µg/mL. nih.gov Cloxyquin (5-chloroquinolin-8-ol) has also shown good antituberculosis activity, even against multidrug-resistant isolates of Mycobacterium tuberculosis. nih.gov
Table 1: Antibacterial Activity of Selected Quinolin-8-ol Derivatives against Multidrug-Resistant Strains
| Compound/Derivative | Resistant Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 5-amino-7-bromoquinolin-8-yl sulfonates | Mutant E. coli (Streptomycin-resistant), Donor E. coli (Rifampin-resistant) | Potent activity (inhibition zones comparable to standard) | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Drug-resistant Gram-positive and Gram-negative bacteria | MIC: 4–16 µg/mL | nih.gov |
| Cloxyquin (5-chloroquinolin-8-ol) | Multidrug-resistant Mycobacterium tuberculosis | MIC: 0.062 to 0.25 μg/ml | nih.gov |
| Quinoline derivatives (Teng et al.) | MRSA, MRSE, VRE, C. difficile | Potent activity (e.g., MIC of 1.5 μg/mL against MRSA for compound 7) | usf.edunih.gov |
Hybrid Antimicrobial Agents
Hybrid molecules that combine the quinolin-8-ol scaffold with other pharmacophores have been synthesized to enhance antimicrobial activity. nih.govelsevierpure.com For example, hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives have been created, retaining the quinolin-8-ol core along with hydrazone or pyrazole (B372694) groups known for their antimicrobial properties. nih.govelsevierpure.com
In one study, a quinolone fragment was linked to a quinoline core to create a hybrid compound, 5d, which demonstrated a potent effect against a broad spectrum of both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125–8 μg/mL. nih.gov This hybridization strategy is considered an effective way to enhance antibacterial activity. nih.gov Another study focused on hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexes, which showed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. researchgate.net
Antifungal and Antiprotozoal Potency
The antifungal properties of quinolin-8-ol and its derivatives are well-documented. nih.govresearchgate.netnih.gov Their mechanism of action against fungi often involves damaging the cell wall and compromising the integrity of the cytoplasmic membrane. nih.gov For instance, clioquinol (B1669181) has been shown to damage the cell wall of Candida albicans, while 8-hydroxy-5-quinolinesulfonic acid derivatives disrupt the cytoplasmic membrane. nih.gov The antifungal activity can also be attributed to the chelation of metal ions, which is a key feature of the 8-hydroxyquinoline scaffold. nih.govfordham.edu
A number of studies have reported the synthesis and evaluation of various quinolin-8-ol derivatives against a range of fungal pathogens. Hydrazonomethyl-quinolin-8-ol derivatives, for instance, have shown potent activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with some compounds being more potent than the standard drug fluconazole. nih.govelsevierpure.com Similarly, 7-substituted quinolin-8-ol derivatives have demonstrated considerable antifungal activity. researchgate.net
In addition to their antifungal effects, quinolin-8-ol derivatives have also been investigated for their antiprotozoal activity. nih.govresearchgate.netelsevierpure.comontosight.ainih.gov Clioquinol was historically used as an oral anti-parasitic agent for treating intestinal amebiasis. researchgate.nettandfonline.com More recent research has explored the potential of these compounds against other protozoa, such as Plasmodium falciparum, the parasite responsible for malaria. nih.govelsevierpure.com Certain hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives have exhibited good antimalarial activity against different strains of P. falciparum. nih.gov
Table 2: Antifungal and Antiprotozoal Activity of Selected Quinolin-8-ol Derivatives
| Compound/Derivative | Target Organism(s) | Activity/IC₅₀/MIC | Reference |
|---|---|---|---|
| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.3, 15.6) | Candida albicans | IC₅₀ < 3 µM (more potent than fluconazole) | nih.govelsevierpure.com |
| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.1-15.3) | Aspergillus fumigatus (fluconazole-resistant) | Good activity (IC₅₀ < 3 µM) | nih.govelsevierpure.com |
| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.2, 15.7) | Plasmodium falciparum D6 | Good antimalarial activity | nih.gov |
| Pyrazol-3-yl-quinolin-8-ol derivatives (e.g., 16.3, 16.5) | Plasmodium falciparum D6 and W2 strains | IC₅₀ values in the low micromolar range | nih.gov |
| Clioquinol | Candida spp., Dermatophytes | Damages cell wall | nih.gov |
| 8-hydroxy-5-quinolinesulfonic acid derivatives | Candida spp., Dermatophytes | Compromises cytoplasmic membrane integrity | nih.gov |
Anti-phytopathogenic Activity Studies
Quinolin-8-ol derivatives have been systematically designed, synthesized, and evaluated for their effectiveness against economically significant phytopathogenic fungi. rsc.orgnih.gov These fungi pose a serious threat to agricultural quality, food security, and human health, making the discovery of new, highly efficient antifungal agents a priority. rsc.orgnih.govrsc.org
In vitro studies have demonstrated that many 8-hydroxyquinoline derivatives exhibit remarkable inhibitory activity against a range of plant pathogens, often exceeding the performance of commercial fungicides like azoxystrobin. nih.govresearchgate.net For instance, a series of synthesized derivatives were tested against five major phytopathogenic fungi: Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.orgnih.gov
One derivative, compound 2 (5,7-dinitro-8-hydroxyquinoline), showed exceptional potency, achieving a 100% inhibition rate against all five tested fungi at a concentration of 25 μg/mL. rsc.org Further analysis determined its EC₅₀ values to be exceptionally low, indicating high efficacy. nih.govresearchgate.net Another promising derivative, compound 5c , also demonstrated strong protective and curative activities against S. sclerotiorum in vivo, with its curative effects at certain concentrations surpassing those of azoxystrobin. nih.govresearchgate.net Preliminary mechanistic studies suggest that these compounds may act by causing mycelial abnormalities, disrupting cell membrane permeability, leading to the leakage of cellular contents, and inhibiting the formation and germination of sclerotia in fungi like S. sclerotiorum. nih.govresearchgate.net
Table 1: In Vitro Antifungal Activity of Select 8-Hydroxyquinoline Derivatives EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.
Antiviral and Anti-HIV Activities
The quinoline nucleus is a core structure in numerous compounds with a wide array of pharmacological properties, including significant antiviral activity. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline have been investigated for their effects against a variety of viruses, such as Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govmdpi.comnih.gov For example, two novel quinoline derivatives demonstrated significant inhibitory activity against Dengue virus serotype 2 (DENV2) in vitro. mdpi.com The search for effective antivirals has also led to the synthesis of derivatives like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which was investigated as a potential candidate against SARS-CoV-2. nih.gov
HIV-1 Integrase Inhibition
A primary focus of antiviral research on 8-hydroxyquinoline derivatives has been their potential to combat HIV-1, specifically by targeting the viral enzyme integrase (IN). nih.govrsc.org HIV-1 integrase is essential for the virus's replication cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibiting this enzyme effectively blocks the viral life cycle. scispace.com
Derivatives of 8-hydroxyquinoline have emerged as potent inhibitors of HIV-1 integrase. nih.govscispace.com Research has shown that compounds such as 5-chloroquinolin-8-ol, 5,7-dichloroquinolin-8-ol, and 5-(ethoxymethyl)quinolin-8-ol (B1595661) can inhibit the interaction between the HIV-1 integrase and the host protein LEDGF/p75, which is a crucial step for viral integration. nih.gov These compounds exhibited inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov
Further studies have identified other derivatives with significant anti-HIV activity. For instance, (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol was found to be highly active against two strains of HIV-1, with IC₅₀ values of 1.88 µM and 6.27 µM, respectively. researchgate.net The mechanism of these compounds is often linked to their ability to chelate metal ions, which is a key feature of the integrase active site. mdpi.com The structural requirements for this inhibitory activity often include a hydroxyl group at the C-8 position and a carboxylic acid group at the C-7 position of the quinoline ring. scispace.com
Anticancer Research
The anticancer potential of 8-hydroxyquinoline derivatives has been a subject of extensive investigation. researchgate.netrsc.org These compounds have been reported to exhibit remarkable cytotoxic effects against a variety of human cancer cell lines. rsc.org Their anticancer activity is often associated with their ability to form complexes with endogenous metal ions like copper and iron, which may be present in higher concentrations in cancer cells compared to healthy cells. rsc.org
Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)
In vitro studies have confirmed the cytotoxic potential of numerous this compound derivatives against a panel of human cancer cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant cytotoxicity against several cancer cell lines, including those of the breast (MDA-MB-231, T-47D), bone (SaoS2), and liver (SK-Hep1, Hep3B). nih.gov Another derivative, (E)‐2‐((2‐(4‐fluorophenyl)hydrazono)methyl)quinolin‐8‐ol, was identified as being particularly cytotoxic against HeLa (cervical), MCF-7 (breast), A-549 (lung), and MDA-MB-231 (breast) cancer cells, while showing greater selectivity for cancer cells over normal cells. researchgate.net
Table 2: In Vitro Cytotoxicity of Select 8-Hydroxyquinoline Derivatives IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Proposed Mechanisms of Anticancer Action
While the exact mechanisms underlying the anticancer effects of 8-hydroxyquinoline derivatives are still being fully elucidated, several models have been proposed. rsc.org The primary hypothesis relates to their metal-binding properties, which can disrupt cellular homeostasis. rsc.org Other suggested mechanisms include the inhibition of critical cellular machinery like the proteasome or histone deacetylase, and the inhibition of DNA repair processes. researchgate.netrsc.org
One of the specific proposed mechanisms of anticancer action for 8-hydroxyquinoline derivatives is the disruption of lysosomes. rsc.org Lysosomes are acidic organelles within cells that are crucial for degradation and recycling processes. The ability of these compounds to act as ionophores—transporting metal ions like copper and iron across cellular membranes—can lead to the accumulation of these metals within lysosomes. This accumulation can trigger lysosomal membrane permeabilization, leading to the release of acidic contents and enzymes into the cell's cytoplasm. This event, known as lysosomal disruption, can induce cellular stress and ultimately trigger programmed cell death, or apoptosis, in cancer cells. rsc.org
Proteasome and Histone Deacetylase Inhibition
Quinolin-8-ol derivatives have been investigated for their potential to inhibit key cellular machinery involved in cancer cell survival, namely the proteasome and histone deacetylases (HDACs). rsc.orgnih.gov The proteasome is responsible for degrading misfolded or unnecessary proteins, and its inhibition can lead to an accumulation of these proteins, triggering apoptosis (cell death). nih.gov Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to transcription. wikipedia.orgembl.de Inhibition of HDACs can result in the hyperacetylation of histones, which alters gene expression and can induce cell cycle arrest and apoptosis. wikipedia.orgembl.de
Some 8-hydroxyquinoline derivatives have been shown to possess proteasome inhibitory activity, which is often linked to their ability to chelate copper and zinc ions. nih.gov The antitumor activity of derivatives like clioquinol has been associated with their capacity to inhibit the proteasome through ionophore actions. nih.gov
Furthermore, certain quinoline-based compounds have been designed and synthesized as potent HDAC inhibitors. nih.gov For instance, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives demonstrated significant HDAC inhibitory activity, with one compound showing greater potency than the known HDAC inhibitor Vorinostat. nih.gov The development of dual-target inhibitors, which can simultaneously block both the proteasome and HDACs, is an emerging and promising strategy in cancer therapy. nih.gov This dual inhibition can lead to a synergistic effect by blocking both the degradation of misfolded proteins and the aggresome pathway, a cellular response to protein aggregation. nih.gov
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the necessary oxygen and nutrients for cancer cells to proliferate. nih.gov Consequently, inhibiting angiogenesis is a key strategy in anticancer therapy. nih.gov Several derivatives of quinolin-8-ol have demonstrated antiangiogenic properties.
For example, the synthetic compound 2-Formyl-8-hydroxy-quinolinium chloride has been shown to inhibit the growth of human umbilical vein endothelial cells in vitro. nih.gov In a preclinical model of liver cancer, this compound exhibited strong antiangiogenic activity. nih.gov Furthermore, it was capable of inhibiting the growth of large hepatoma xenografted tumors in animal models, suggesting its potential as an antiangiogenic and antitumor agent. nih.gov
Other 8-hydroxyquinoline derivatives, including 5-chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol and 5-chloro-7-(morpholinomethyl)quinolin-8-ol, have also been identified as inhibitors of endothelial cell proliferation and angiogenesis. rsc.org The antiangiogenic activity of some 8-hydroxyquinoline derivatives, such as clioquinol, is linked to their copper chelation ability. nih.gov Additionally, modifications to the 8-hydroxyquinoline structure, such as the introduction of a 5-chloro substituent, have been shown to enhance anti-migration and anti-invasion activities in cancer cells. mdpi.com
Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are the essential building blocks for DNA synthesis and repair. semanticscholar.orgnih.gov As RR is the rate-limiting enzyme in this process, its inhibition is a significant target for cancer therapy. nih.gov The anticancer activity of 8-hydroxyquinoline derivatives has been linked to the inhibition of metalloenzymes, including the iron-containing ribonucleotide reductase. rsc.orgnih.gov
Inhibition of RR leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which can cause DNA damage, mutagenesis, and ultimately, cell death. semanticscholar.org This is particularly effective in cancer cells, which have a high proliferation rate and are therefore more susceptible to disruptions in DNA synthesis. semanticscholar.org Several 8-hydroxyquinoline derivatives have been explored for their potential as RR inhibitors. rsc.org
Iron Chelation and Redox Cycling
The anticancer activity of 8-hydroxyquinoline derivatives is frequently associated with their ability to chelate essential metal ions, particularly the redox-active iron and copper. rsc.org Cancer cells often have higher concentrations of labile metal ions compared to healthy cells. rsc.org By binding to these metals, 8-hydroxyquinoline derivatives can disrupt cellular metal homeostasis and induce toxicity.
The formation of iron(III) complexes with these compounds is a key aspect of their mechanism. rsc.org This iron chelation can lead to iron deprivation within the cancer cells, hindering processes that are iron-dependent. nih.gov
Furthermore, the copper(II) complexes of 8-hydroxyquinoline derivatives can be redox-active. rsc.orgnih.gov These complexes can undergo intracellular redox cycling, a process that generates reactive oxygen species (ROS). rsc.org The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov The balance between iron deprivation and the generation of ROS through copper-mediated redox cycling appears to be a critical factor in the selective toxicity of these compounds towards cancer cells. nih.gov
Targeting Multidrug-Resistant Cancer
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and mechanistically different anticancer drugs. acs.org A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. acs.org
Interestingly, some 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity against multidrug-resistant cancer cells. nih.govacs.org This phenomenon, known as collateral sensitivity, is a promising strategy for overcoming MDR. nih.gov The mechanism behind this selective activity is linked to the compounds' ability to chelate metal ions. acs.org
Research suggests that the MDR-selective anticancer activity of these 8-hydroxyquinoline derivatives is associated with two main processes: the deprivation of iron in MDR cells and the preferential formation of redox-active copper(II) complexes. nih.gov These copper complexes can undergo intracellular redox cycling, leading to oxidative stress and cell death. nih.gov Certain structural features, such as a 5-chloro-8-hydroxyquinoline (B194070) skeleton connected to an indole (B1671886) via a methylene (B1212753) carbon, have been shown to be particularly effective against resistant colon adenocarcinoma cell lines. mdpi.com
Anti-inflammatory and Other Pharmacological Potentials
Antidiabetic and Antioxidant Activities
Quinolin-8-ol derivatives have demonstrated potential as both antidiabetic and antioxidant agents. An organic salt, 8-Hydroxyquinolinium 3,5-Dinitrobenzoate (8-HQH-3,5-DNB), has been shown to exhibit significant anti-inflammatory and antidiabetic activities. researchgate.net In one study, this compound displayed 53.63% α-glucosidase inhibition at a concentration of 128 μg/mL. researchgate.net Other quinoline derivatives have also been reported as potent inhibitors of α-glucosidase. researchgate.net
Furthermore, a new class of quinoline derivatives has been identified as potential inhibitors of in vitro bovine serum albumin-methylglyoxal glycation, a process implicated in diabetic complications. nih.gov Compound 14 from this series was found to be the most active, with an IC₅₀ of 282.98 ± 8.4 µM, which is comparable to the standard inhibitor, rutin. nih.gov
The antioxidant properties of quinolin-8-ol derivatives have also been a subject of investigation. nih.govjmaterenvironsci.comresearchgate.net Several synthesized compounds have shown moderate to significant antioxidant activity in various assays, such as the DPPH radical scavenging method. nih.govjmaterenvironsci.comresearchgate.net Some derivatives were even found to be more active than the standard antioxidant, gallic acid. nih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals. inrae.frnih.gov
Enzyme Inhibition Beyond Anticancer (e.g., AChE, BuChE)
Beyond their anticancer properties, quinolin-8-ol derivatives have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govnih.govmdpi.com
Several series of 8-hydroxyquinoline derivatives have been synthesized and shown to exhibit potent inhibition of both AChE and BuChE. nih.govresearchgate.net For instance, some multitargeted 8-hydroxyquinoline derivatives have displayed IC₅₀ values in the range of 8.80 to 26.50 µM for AChE and BuChE inhibition. nih.gov In another study, newly synthesized 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives showed high affinity for AChE, with compound 6h being the most active with an IC₅₀ of 3.65 nM. nih.govresearchgate.net Notably, many of these novel compounds exhibit a higher selectivity for AChE over BuChE. nih.govresearchgate.net
The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the quinoline ring. For example, in a series of amodiaquine (B18356) derivatives, the electronegativity and size of substituents at the C(7) position were determining factors for AChE inhibition. mdpi.com Conversely, BuChE appeared to favor binding to bulkier molecules, as evidenced by a derivative with a CF₃ group at the C(2) position being the most potent BuChE inhibitor in its series. mdpi.com Some 8-hydroxyquinoline analogues have demonstrated dual inhibition of DNase I and BChE, with IC₅₀ values below 35 μM and 50 nM, respectively. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected Quinolin-8-ol Derivatives
| Compound Class/Derivative | Target Enzyme | IC₅₀/Kᵢ |
| Multitargeted 8-hydroxyquinoline derivatives | AChE & BuChE | 8.80 - 26.50 µM |
| Compound 6h (2,3-dihydro-1H-cyclopenta[b]quinoline derivative) | AChE | 3.65 nM |
| Amodiaquine derivatives | AChE | 0.025 - 7.6 µM (Kᵢ) |
| Compound 11 (Amodiaquine derivative with CF₃ at C(2)) | BuChE | Most potent in its series |
| 8-hydroxyquinoline analogues | DNase I & BuChE | < 35 µM (DNase I) & < 50 nM (BuChE) |
Toxicological Studies and Safety Profiling (Preclinical Context)
Evaluation of Compound Toxicity in Animal Models
Preclinical toxicological studies are crucial for assessing the safety profile of this compound and its derivatives. In a repeated dose 28-day oral toxicity study in female rats, halquinol, a chlorinated derivative of quinolin-8-ol, was evaluated. bioline.org.br The high-dose group exhibited clinical signs of toxicity including gradual body weight loss, severe diarrhea, yellow urine, and hind leg weakness. bioline.org.br Significant increases in liver and kidney to body weight ratios were also observed in the intermediate and high-dose groups. bioline.org.br
Another study investigated the toxicity of 5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol in adult rats. researchgate.net The results indicated that this compound did not show signs of toxicity, anxiety, or depression at doses below the lethal dose of 100 mg/kg (LD50 = 100 mg/kg), suggesting potential for safe use at lower concentrations. researchgate.net
The parent compound, 8-hydroxyquinoline, was evaluated in feed studies with F344/N rats and B6C3F1 mice. nih.gov These long-term studies are essential for determining the carcinogenic potential of a substance. It is important to note that while some quinoline derivatives have shown toxicity, others have been developed with the aim of reducing toxicity. google.com For example, the development of certain 8-hydroxyquinoline derivatives was halted due to neurotoxicity caused by impurities. researchgate.net However, newer derivatives like PBT2 have been advanced to clinical development with improved safety profiles. scispace.com
Cytotoxicity evaluations are also a key component of preclinical safety profiling. Several studies have assessed the cytotoxicity of quinolin-8-ol derivatives against various cell lines, with some compounds showing low toxicity at effective concentrations. nih.govnih.govmdpi.com For instance, a series of quinoline derivatives were found to be non-toxic in a rat fibroblast cell line (3T3 cell line). nih.gov
Safety Profile Assessment in Research Settings
The evaluation of the safety profile of this compound and its derivatives is a critical component of preclinical research. This assessment primarily involves in vitro cytotoxicity studies against various cell lines and, in some cases, in vivo animal models to understand the preliminary safety and tolerability of these compounds. The focus in a research setting is to determine cellular toxicity, selectivity, and any potential for off-target effects that might preclude further development.
In vitro cytotoxicity is a fundamental aspect of the safety assessment. Research has shown that the cytotoxic potential of 8-hydroxyquinoline (8-HQ) derivatives can vary significantly based on their structural modifications. For instance, the introduction of a hydroxyl group at position 8 of the quinoline structure results in a notable antitumor effect against K562 and T47D cancer cell lines. nih.gov Conversely, replacing this hydroxyl group with different alkoxyl groups can lead to an increase in cytotoxicity against the K562 cell line. nih.gov
Studies have explored the cytotoxic effects of these compounds on a range of human carcinoma cell lines. One derivative, 8-hydroxy-2-quinolinecarbaldehyde, demonstrated significant in vitro cytotoxicity against multiple cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1. nih.govresearchgate.net To improve solubility for research purposes, a hydrochloride salt of this compound, 2-Formyl-8-hydroxyquinolinium chloride, was prepared and showed comparable antitumor activity against the Hep3B cell line. nih.gov
A crucial part of the safety assessment is to evaluate the differential toxicity of these compounds between cancerous and non-cancerous cells. Research on 8-hydroxy-2-quinolinecarbaldehyde indicated that its cytotoxicity against normal NIH3T3 cells was only slightly less than its effect on Hep3B cancer cells. nih.gov While a small therapeutic window is often observed for anticancer agents in early-stage research, this data is vital for guiding further structural modifications to improve selectivity. nih.gov Some vanadium complexes with 8-hydroxyquinoline-based ligands have shown promising results, exhibiting high cytotoxicity towards the A2780 cancer cell line while displaying low toxicity against normal human primary fibroblasts. researchgate.net
Further research into urea (B33335) and thiourea (B124793) derivatives of 8-hydroxyquinoline identified several compounds with potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the micromolar range. arabjchem.org Similarly, an 8-hydroxyquinoline–proline hybrid (HQCl-Pro) and its rhodium complex were found to be somewhat more effective against the drug-resistant Colo 320 adenocarcinoma cell line compared to the drug-sensitive Colo 205 line, highlighting the potential for targeting multidrug-resistant cancers. rsc.org
The following tables summarize the cytotoxic activities of various Quinolin-8-ol derivatives as reported in research literature.
Table 1: In Vitro Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde (Compound 3) and its Hydrochloride Salt (Compound 4)
| Compound | Cell Line | Cell Type | Assay | IC₅₀ / MTS₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231 | Human Breast Adenocarcinoma | MTS | 12.5–25 | nih.govresearchgate.net |
| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | Human Breast Ductal Carcinoma | MTS | 12.5–25 | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t | Human Breast Ductal Carcinoma | MTS | 12.5–25 | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 | Human Osteosarcoma | MTS | 12.5–25 | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 | Human Chronic Myelogenous Leukemia | MTS | 12.5–25 | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | SKHep1 | Human Liver Adenocarcinoma | MTS | 12.5–25 | nih.govresearchgate.net |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Human Hepatocellular Carcinoma | MTS | 6.25 ± 0.034 | nih.govresearchgate.net |
| 8-hydroxy-2-quinolinecarbaldehyde | NIH3T3 | Mouse Embryonic Fibroblast (Normal) | MTS | 7.00 ± 0.051 | nih.gov |
Table 2: In Vitro Cytotoxicity of 8-Hydroxyquinoline Urea and Thiourea Derivatives
| Compound ID | Cell Line | Cell Type | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 5b | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 5c | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 5f | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 6b | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 6c | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 6d | MCF-7 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 5b | MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 5c | MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 5f | MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 6b | MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
| 6c | MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 0.5 - 42.4 | arabjchem.org |
In vivo studies provide the next level of safety assessment in a research context. An investigation into the antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde in a mouse model with hepatocellular carcinoma xenografts found that it effectively stopped tumor growth. nih.gov Importantly, histological examination revealed no damage to vital organs in the treated mice compared to the control group, suggesting a favorable preliminary safety profile in this animal model at the effective dose. nih.gov
In any research setting, standard safety precautions are necessary when handling this compound and its derivatives. This includes using personal protective equipment such as chemical-impermeable gloves and safety goggles, ensuring adequate ventilation, and avoiding the formation of dust or aerosols. echemi.com Proper protocols for handling spills and disposal of chemical waste are also integral to the safety profile assessment in a laboratory environment. echemi.com
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
Impact of Substituents at Quinoline (B57606) Positions (e.g., C-2, C-5, C-7)
The introduction of various substituents at different positions of the quinoline scaffold dramatically modulates the biological activity of the resulting derivatives. ontosight.airsc.org
Position C-2: Substitutions at the C-2 position have been shown to significantly impact anticancer activity. For instance, the introduction of α-furyl or pyridin-2-yl groups can lead to potent anticancer effects against various human cancer cell lines. orientjchem.org The electronic and steric characteristics of these substituents are critical in determining their anticancer efficacy. orientjchem.org Furthermore, linking a phenol (B47542) ring to the quinoline scaffold can modify its bioactivity. rsc.org
Position C-5: Substitution at the C-5 position of the quinoline ring can also influence biological activity. For example, introducing electron-withdrawing groups at this position has been shown to enhance anticancer activity. acs.org
Position C-7: The presence of a halogen atom, such as iodine, at the C-7 position can significantly enhance the activity of these compounds. orientjchem.orgtandfonline.com For instance, the introduction of an iodine moiety at this position is associated with enhanced cytotoxic activity, particularly when complexed with zinc ions. tandfonline.com
The following table summarizes the effect of various substituents at different positions on the biological activity of quinolin-8-ol derivatives.
| Position | Substituent | Effect on Biological Activity | Reference |
| C-2 | α-furyl, pyridin-2-yl | Enhanced anticancer activity | orientjchem.org |
| C-5 | Electron-withdrawing groups | Improved anticancer activity | acs.org |
| C-7 | Halogen (e.g., Iodine) | Enhanced activity (e.g., antimalarial, cytotoxic) | orientjchem.orgtandfonline.com |
| C-2, C-3 | Various substituents | Found to be more active against certain cancer cell lines | orientjchem.org |
Role of the Chelating Moiety and Heterocyclic Nitrogen
The chelating ability of quinolin-8-ol and its derivatives is a cornerstone of their biological activity. iosrjournals.orgresearchgate.netscispace.com The proximity of the hydroxyl group at the C-8 position to the heterocyclic nitrogen atom creates a perfect arrangement for forming stable complexes with various metal ions. scispace.commdpi.comresearchgate.netrroij.com This chelation is believed to be responsible for the antimicrobial properties of these compounds, where the resulting metal chelate is the bioactive species. iosrjournals.org
The heterocyclic nitrogen atom is not only crucial for chelation but also plays a direct role in the biological activity. For instance, in quinoline-based antimalarial drugs, the presence of a basic nitrogen atom in the quinoline ring is considered essential for their activity. orientjchem.org The ability of the quinoline nitrogen to participate in hydrogen bonding and other non-covalent interactions can enhance the binding of these compounds to their biological targets. acs.org Furthermore, the quinoline nitrogen can be shifted to a position para to the hydroxyl group, which has been shown to reduce toxicity, likely by diminishing the ability to form stable metal complexes. acs.org
Influence of Lipophilicity and Electronic Properties
The lipophilicity and electronic properties of quinolin-8-ol derivatives are critical determinants of their biological activity. mdpi.com
Lipophilicity: This property, which describes a compound's ability to dissolve in fats and lipids, influences its capacity to cross cell membranes and reach its target. nih.gov Studies have shown a direct correlation between increasing lipophilicity and enhanced antiviral and antimicrobial activity in certain series of quinoline derivatives. iosrjournals.orgmdpi.com For instance, the introduction of halogen groups is known to increase lipophilicity, thereby facilitating absorption and access to target sites in the brain. nih.gov However, in some cases, excessive lipophilicity can be detrimental to antibacterial activity. researchgate.net The relationship between lipophilicity and activity often follows a parabolic trend, where there is an optimal lipophilicity for maximum effect. nih.gov
Electronic Properties: The electronic nature of substituents on the quinoline ring significantly impacts the compound's reactivity and interaction with biological targets. mdpi.com Electron-withdrawing groups on an anilide ring of quinoline-2-carboxamide (B1208818) derivatives have been shown to positively influence antiviral activity. mdpi.comnih.gov For example, a derivative with a 3-NO2 substituent exhibited maximal antiviral activity with low cytotoxicity. nih.gov Computational studies have shown that parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlate with the inhibition efficiency of quinoline derivatives. scispace.com
The table below illustrates the influence of lipophilicity and electronic properties on the biological activity of quinolin-8-ol derivatives.
| Property | Influence on Biological Activity | Example | Reference |
| Lipophilicity | Generally, increased lipophilicity enhances activity (e.g., antiviral, antimicrobial) up to an optimal point. | Introduction of halogen groups increases lipophilicity and brain penetration. | iosrjournals.orgmdpi.comnih.gov |
| Electronic Properties | Electron-withdrawing groups can enhance antiviral and anticancer activity. | A 3-NO2 substituent on an anilide ring increased antiviral activity. | mdpi.comnih.gov |
Molecular Modeling and Simulation Approaches
Computational techniques such as Density Functional Theory (DFT) and molecular docking have provided profound insights into the structure-activity relationships of quinolin-8-ol derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. scispace.com DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been instrumental in optimizing the ground-state geometry and predicting the vibrational frequencies of quinolin-8-ol derivatives. nih.gov These calculations help in understanding the distribution of electron density and identifying key molecular orbitals like the HOMO and LUMO. scispace.comresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule.
DFT has also been employed to study the adsorption of quinoline derivatives on surfaces, which is relevant for applications like corrosion inhibition. scispace.com Theoretical studies have been conducted to design proton cranes based on the 7-hydroxyquinoline (B1418103) tautomeric sub-unit using ground and excited state DFT calculations. nih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to investigate the electronic structures and photophysical properties of metal complexes of substituted 8-hydroxyquinoline (B1678124) derivatives. researchgate.netelsevierpure.comelsevierpure.com
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions between a ligand (like a quinolin-8-ol derivative) and its biological target, typically a protein. acs.orgresearchgate.netnih.gov
Docking studies have been crucial in elucidating the binding modes of quinoline derivatives with various protein targets. researchgate.netmdpi.comijprajournal.com For example, these studies have shown that the quinoline moiety can bind to the peripheral anionic site of acetylcholinesterase through π-π stacking interactions. arabjchem.org In the context of anticancer activity, docking has been used to predict the binding of quinoline derivatives to proteins involved in breast and colon cancer. researchgate.net The results of these simulations, often expressed as a G-score, help in ranking potential inhibitors and understanding the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. acs.orgresearchgate.net For instance, docking studies of 1,2,3-triazole-8-quinolinol hybrids revealed π–π stacking interactions with the HIE protein of E. coli. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of quinolin-8-ol derivatives over time in a simulated environment, revealing the dynamics of their interactions with biological targets or material surfaces.
Research in the field of corrosion inhibition has extensively used MD simulations to understand how 8-hydroxyquinoline derivatives protect metal surfaces. bohrium.comacs.orgnih.gov Studies on mild steel in acidic environments show that protonated 8-hydroxyquinoline derivatives tend to adsorb in a parallel orientation to the metal surface (specifically the Fe(110) surface). acs.orgnih.gov The strength of this adsorption is influenced by the molecular size of the derivative, as indicated by the interaction energy. acs.orgnih.gov These simulations, often performed using software like Materials Studio, help visualize the formation of a protective inhibitor film on the metal, which shields it from corrosive agents. bohrium.comresearchgate.net
In the context of drug development, MD simulations have been employed to investigate the binding of 8-hydroxyquinoline derivatives to enzyme targets. For instance, simulations have been used to explore the interaction of these derivatives with the NS3 protease of the Dengue virus. indico.global These studies reveal key hydrogen bond interactions with catalytic amino acids, such as HIS51 and SER135, within the enzyme's binding site, providing a structural basis for their inhibitory activity. indico.global Similarly, MD simulations have been used to confirm the stability of Azo-8-hydroxyquinoline derivatives within the active sites of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org The stability of these complexes, along with favorable binding energies calculated via methods like MM-GBSA, highlights their potential as multi-target therapeutic agents. plos.org
Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on 8-Hydroxyquinoline Derivatives
| System Studied | Simulation Target | Key Findings | References |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | N80 Steel in HCl | Protonated derivatives adsorb parallel to the Fe(110) surface; interaction energy depends on molecular size. | acs.orgnih.gov |
| 8-Hydroxyquinoline Derivatives | Dengue Virus NS3 Protease | Revealed key H-bond interactions with catalytic residues (HIS51, SER135). | indico.global |
| Azo-8-hydroxyquinoline Derivatives | AChE, BuChE, MAO-B Enzymes | Confirmed stable binding within the active sites of Alzheimer's-related enzymes. | plos.org |
| Synthesized 8-hydroxyquinoline Derivatives | Mild Steel in HCl | Illustrated the most likely adsorption configuration between inhibitors and the metal surface. | bohrium.com |
In Silico ADMET Prediction and Bioactivity Scoring
The journey of a compound from a promising candidate to a viable drug or commercial product is fraught with challenges, many related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction provides an early-stage assessment of these properties, saving time and resources. scispace.comscielo.br
Computational tools like SwissADME, Osiris, and Molinspiration are frequently used to evaluate the drug-likeness of 8-hydroxyquinoline derivatives. preprints.org Studies on a range of substituted 8-hydroxyquinolines show that most derivatives comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability. preprints.orgresearchgate.net Key parameters such as molecular weight (typically below 500), lipophilicity (LogP values generally < 5), and Total Polar Surface Area (TPSA, typically < 140 Ų) are calculated. preprints.orgresearchgate.net For example, a study on 49 different derivatives found their molecular weights ranged from 145.16 to 324.43 and TPSA values from 33.12 to 112.22 Ų, all within acceptable ranges for good oral bioavailability. preprints.org However, certain derivatives, such as 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride, are noted to be highly hydrophilic, which can affect cell permeability. preprints.org
Bioactivity scoring predicts the potential of a compound to interact with major classes of biological targets. Molinspiration calculations for 8-hydroxyquinoline derivatives suggest they are promising candidates for interacting with enzymes, ion channels, and receptors. preprints.orgresearchgate.net Unsubstituted 8-hydroxyquinoline shows a low predicted score as an enzyme inhibitor, but the addition of substituents at various positions on the quinoline core often leads to a significant increase in the predicted bioactivity score. preprints.orgresearchgate.net For instance, introducing a carboxylic acid, sulfonamide, or certain heteroaryl groups can enhance the enzyme inhibitor score. preprints.org Specifically, derivatives with indol-2-yl or 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl groups have been predicted to be potent kinase inhibitors. preprints.org
Table 2: Predicted ADMET Properties and Bioactivity Scores for Selected 8-Hydroxyquinoline Derivatives
| Derivative Type | Property / Score | Predicted Value / Finding | References |
|---|---|---|---|
| General Substituted 8-HQs | Molecular Weight | 145.16 - 324.43 | preprints.org |
| General Substituted 8-HQs | TPSA | 33.12 - 112.22 Ų | preprints.org |
| General Substituted 8-HQs | Lipinski's Rule | No violations for most derivatives | preprints.orgresearchgate.net |
| Azo-derivatives | Percentage Absorption | 74 - 83 % | researchgate.net |
| 8-Hydroxyquinoline-derived sulfonamide | Enzyme Inhibitor Score | High scores (e.g., 0.36, 0.45) | preprints.org |
| Indol-2-yl substituted 8-HQ | Kinase Inhibitor Score | High score (0.74) | preprints.org |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl 8-HQ | Kinase Inhibitor Score | High score (1.09) | preprints.org |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are crucial for their function. bioline.org.br
QSAR studies on 8-hydroxyquinoline derivatives have been applied across various fields. In the development of antiplaque agents, a study of 14 different 5-substituted 8-hydroxyquinolines found that their minimum inhibitory concentration (MIC) against Streptococcus mutans could be successfully modeled. nih.gov The best correlation (with an r² value of 0.90) was achieved using a combination of steric (molar refractivity, MR), hydrophobic (log P), and electronic parameters. nih.gov This model revealed that smaller substituents at the 5-position lead to higher activity, although this can be counteracted by the positive contributions of lipophilic and electron-withdrawing groups. nih.gov
In the field of corrosion science, QSAR models have been developed to predict the inhibition efficiency of quinoline derivatives. acs.orgnih.govbioline.org.br Both linear and non-linear models have been established using parameters derived from Density Functional Theory (DFT) and MD simulations, such as the interaction energy (Eint) and dipole moment (μ). acs.orgnih.gov One linear regression model achieved a coefficient of determination (R²) of 0.934, indicating a strong correlation between these descriptors and the observed corrosion inhibition. acs.orgnih.gov
Furthermore, QSAR models have guided the design of 8-hydroxyquinoline derivatives as potential therapeutics. For antituberculosis agents, a QSAR model for quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for anti-TB activity. mdpi.com For antimalarial applications against Plasmodium falciparum, 2D and 3D-QSAR models have been developed and experimentally validated, showing high predictive power (r²test > 0.84). nih.gov These studies provide a rational basis for designing new derivatives with enhanced potency.
Table 3: Summary of QSAR Studies on 8-Hydroxyquinoline Derivatives
| Activity Studied | Key Descriptors | Model Performance (r²) | Key Findings | References |
|---|---|---|---|---|
| Antiplaque (S. mutans) | Molar Refractivity (MR), log P, Electronic (beta) | 0.90 | Smaller, lipophilic, and electron-withdrawing groups at the 5-position enhance activity. | nih.gov |
| Corrosion Inhibition (N80 Steel) | Interaction Energy (Eint), Dipole Moment (μ) | 0.934 (Linear Model) | Molecular size and electronic properties are key predictors of inhibition efficiency. | acs.orgnih.gov |
| Antituberculosis | van der Waals volume, Electron Density, Electronegativity | 0.83 | Model suggested these properties are pivotal for anti-TB activity. | mdpi.com |
| Antimalarial (P. falciparum) | Steric, Electrostatic, Hydrophobic, H-bond fields | 0.845 - 0.878 (Test Set) | Models successfully predicted the activity of newly synthesized compounds. | nih.gov |
Analytical and Industrial Applications Research Focus
Reagents for Gravimetric Analysis
Quinolin-8-ol and its derivatives are esteemed reagents in the field of gravimetric analysis, a quantitative method that relies on the measurement of mass. scispace.comquora.com The principle behind its use lies in its ability to react with metal ions to form insoluble precipitates.
Specifically, aluminum can be determined by precipitating it with 8-hydroxyquinoline (B1678124) in an ammoniacal solution. quora.com This process allows for the direct precipitation of aluminum, even in the presence of other substances commonly found in mixed oxides. quora.com The resulting chelate complex is then dried and weighed, and from its mass, the amount of the metal ion in the original sample can be accurately calculated. quora.com
Extraction and Preconcentration of Metal Ions
The chelating properties of quinolin-8-ol hydrochloride are also harnessed for the extraction and preconcentration of trace metal ions from various matrices, including wastewater and natural water sources. researchgate.netistanbul.edu.tr This is a critical step in many analytical procedures where the concentration of the target metal ion is too low for direct measurement.
Functionalized materials, such as polyurethane foam or cellulose (B213188) modified with quinolin-8-ol, serve as solid-phase extractants. researchgate.netresearchgate.net These materials can selectively bind with metal ions like thorium(IV) and uranium(VI). researchgate.netscielo.br For instance, a study on a quinoline-8-ol modified cellulose showed it could preconcentrate thorium with an enrichment factor of 200. researchgate.net The captured metal ions can then be eluted using a strong acid, such as 1 M HCl, and their concentration determined by techniques like spectrophotometry. researchgate.netscielo.br The retention capacity of these functionalized resins can be significant, with one study reporting a capacity of 218 mg of uranium(VI) per gram of ion-imprinted resin. scielo.br
Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Zn²⁺)
Quinolin-8-ol and its derivatives are foundational in the development of fluorescent chemosensors for detecting metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). scispace.com While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions can lead to a significant enhancement of its fluorescence emission. scispace.com
This property is exploited to create highly sensitive and selective sensors. For example, researchers have developed quinoline-based chemosensors that can detect Al³⁺ and Zn²⁺ in different solvent systems with low detection limits, on the order of 10⁻⁷ M and 10⁻⁸ M, respectively. researchgate.netrsc.org These sensors often exhibit a "turn-on" fluorescence response upon binding with the target metal ion. acs.org
Mechanism of Enhanced Fluorescence upon Metal Chelation
The enhancement of fluorescence upon metal chelation is attributed to several factors. A primary mechanism is the inhibition of photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org In the free ligand, non-radiative decay pathways, such as the transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen, quench the fluorescence. scispace.comresearchgate.net
When a metal ion coordinates with the quinolin-8-ol derivative, it binds to the deprotonated oxygen and the nitrogen atom of the ring. researchgate.net This complexation restricts these non-radiative decay processes, leading to a more rigid molecular structure. scispace.com The increased rigidity minimizes energy loss through vibrational relaxation, resulting in a significant increase in fluorescence quantum yield and intensity. scispace.commdpi.com
Corrosion Inhibition Research for Metal Protection
In industrial settings, particularly in acidic environments, the corrosion of metals like mild steel is a significant issue. najah.edu this compound and its derivatives have been extensively studied as effective corrosion inhibitors. jmaterenvironsci.combohrium.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. najah.eduabechem.com The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinoline structure facilitates this adsorption process. jmaterenvironsci.com
Studies have shown that the inhibition efficiency of these compounds increases with their concentration. For instance, derivatives of quinolin-8-ol have demonstrated high inhibition efficiencies, with some reaching over 95% at optimal concentrations in 1 M HCl solutions. abechem.comnajah.edu
Adsorption Isotherms and Mechanism Elucidation
To understand the interaction between the inhibitor molecules and the metal surface, researchers often analyze adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of quinolin-8-ol derivatives on steel surfaces. jmaterenvironsci.combohrium.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.netnajah.edu Thermodynamic parameters derived from the adsorption studies can help elucidate the dominant mechanism.
Electrochemical Methods in Corrosion Inhibition Studies (EIS, PDP)
Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. The two most common methods are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). najah.edujmaterenvironsci.combohrium.com
Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film and the corrosion process. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. bohrium.comresearchgate.net This indicates the formation of a protective film that hinders the charge transfer process at the metal-solution interface. EIS experiments are typically conducted over a wide frequency range, for example, from 100 kHz down to 10 mHz. najah.edu
Potentiodynamic Polarization (PDP) studies provide information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the polarization curves, it can be determined whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.netresearchgate.net Many quinolin-8-ol derivatives have been identified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. najah.eduresearchgate.netnajah.edu
The following table summarizes the inhibition efficiency of some quinolin-8-ol derivatives studied using these electrochemical methods:
| Compound | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |
| 5-((azidomethyl)quinolin-8-ol) (8QN3) | 5x10⁻³ | 90 | EIS, PDP | najah.edu |
| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) | 10⁻³ | 96.7 | EIS, PDP | researchgate.netresearchgate.net |
| 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ) | 10⁻² | 95.58 | EIS, PDP | abechem.com |
| 5-((2-bromoethoxy) methyl) quinolin-8-ol (QC2-Br) | 10⁻³ | >96 | EIS, PDP | najah.edu |
| 5-((3-bromopropoxy) methyl) quinolin-8-ol (QC3-Br) | 10⁻³ | >96 | EIS, PDP | najah.edu |
Surface Analysis Techniques (e.g., SEM)
Scanning Electron Microscopy (SEM) is a critical tool for visualizing and analyzing the surface morphology of materials at a microscopic level. In the context of Quinolin-8-ol and its derivatives, including this compound, SEM is extensively used to study the effects of these compounds on various surfaces. This is particularly prominent in the fields of corrosion inhibition and antifungal research, where the compound's interaction with a surface dictates its efficacy.
SEM analysis provides direct visual evidence of the formation of protective films, changes in surface texture, and the extent of surface damage or preservation. When used in conjunction with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), it can also provide elemental analysis of the surface, confirming the presence and distribution of the inhibitor or identifying the by-products of corrosion. researchgate.netresearchgate.net
Research Findings in Corrosion Inhibition:
A primary application of Quinolin-8-ol and its derivatives is as a corrosion inhibitor for various metals and alloys, including steel, aluminum, and magnesium alloys. researchgate.netresearchgate.net SEM studies are fundamental in demonstrating the mechanism of this inhibition.
When a metal like carbon steel is immersed in an acidic solution such as hydrochloric acid (HCl), its surface undergoes significant corrosive damage, which is clearly visible in SEM images as a rough and pitted morphology. research-nexus.netnajah.edu However, upon the introduction of Quinolin-8-ol derivatives, SEM analysis reveals a dramatically different outcome. The metal surface appears much smoother and is covered by a protective layer. researchgate.netresearchgate.netabechem.com This layer, formed by the adsorption of the inhibitor molecules onto the metal surface, acts as a physical barrier, preventing direct contact between the corrosive medium and the metal. research-nexus.netabechem.com
Studies on different derivatives have consistently shown this effect. For instance, research on 5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol (PPMQ) and other piperazine (B1678402) derivatives on carbon steel in 1 M HCl showed the formation of a protective film, which was confirmed by SEM. research-nexus.netresearchgate.net Similarly, novel bis-quinolin-8-ols derivatives have been shown to form a protective layer on C35E steel in sulfuric acid, with SEM analysis confirming a significant reduction in corrosion attack. researchgate.netnajah.edu The effectiveness of these inhibitors often increases with concentration, reaching efficiencies as high as 96-97% in some cases. research-nexus.netresearchgate.netnajah.edu
The table below summarizes findings from various studies where SEM was used to analyze the surface of metals treated with Quinolin-8-ol derivatives in corrosive environments.
Table 1: SEM Analysis of Metal Surfaces Treated with Quinolin-8-ol Derivatives for Corrosion Inhibition
| Metal/Alloy | Corrosive Medium | Inhibitor | Key SEM Findings | Reference(s) |
| Carbon Steel (CS) | 1.0 M HCl | 5-((4-phenylpiperazin-1-yl)methyl)8-hydroxyquinoline (PPMQ) | Formation of a protective film on the steel surface, providing effective barrier properties. | research-nexus.net |
| Carbon Steel (CS) | 1.0 M HCl | 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ) | Inhibitor molecules form a protective layer, confirming electrochemical results. | abechem.com |
| C35E Steel | 1.0 M HCl | 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol (BPMQ) | No damages observed in SEM images after the addition of the inhibitor to the corrosive electrolyte. | researchgate.net |
| Mild Steel (MS) | 1.0 M HCl | (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Protected surface shows decreased roughness and prevention of surface damage. | najah.edu |
| C35E Steel | 0.5 M H₂SO₄ | 5,5'-((propane-1,3-diylbis(oxy))bis(methylene))bis(quinolin-8-ol) (PBQ) | Significant reduction in corrosion attack; surface analysis upheld protective properties. | researchgate.netnajah.edu |
| Carbon Steel (CS) | 1.0 M HCl | 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | SEM confirmed the steel was shielded from acidic ions by an adsorbed inhibitor coating. | mdpi.com |
| 7075 Aluminum Alloy | 3.5% NaCl | 8-hydroxyquinoline (8-HQ) | Formation of an insoluble chelate Al(HQ)₃ on the surface, hindering chloride ion adsorption. | researchgate.net |
Research Findings in Antifungal Applications:
SEM is also employed to understand the antifungal mechanism of Quinolin-8-ol derivatives. By examining fungal cells before and after treatment, researchers can observe morphological changes that indicate the compound's mode of action.
For example, a study on a novel 8-hydroxyquinoline derivative with a triazole core investigated its effect on Candida albicans and Trichophyton rubrum. mdpi.com SEM analysis of the treated fungal cells revealed significant cell wall disruption, including cell shrinkage and increased surface roughness. mdpi.comresearchgate.net Untreated cells, in contrast, displayed regular, oval-shaped structures with smooth surfaces. These findings suggest that the compound's antifungal activity stems from its ability to damage the fungal cell wall. mdpi.comresearchgate.net
Table 2: SEM Analysis of Fungal Cells Treated with Quinolin-8-ol Derivatives
| Fungal Species | Inhibitor | Key SEM Findings on Treated Cells | Reference(s) |
| Candida albicans | 5-triazole-8-hydroxyquinoline derivative | Cell wall disruption, cell shrinkage, surface roughness. | mdpi.com |
| Trichophyton rubrum | 5-triazole-8-hydroxyquinoline derivative | Cell wall disruption, cell shrinkage, surface roughness. | mdpi.com |
| Microsporum canis | 8-hydroxyquinoline derivatives (e.g., clioquinol) | Cell wall disruption, cell shrinkage, irregular and rough cell walls with grooves. | researchgate.net |
Future Directions and Research Gaps
Development of Multifunctional Quinolin-8-ol Hydrochloride Derivatives
A significant future direction lies in the rational design of multifunctional or multi-target derivatives capable of simultaneously modulating several pathological pathways. This approach is particularly promising for complex multifactorial diseases like Alzheimer's disease (AD) and cancer. tandfonline.comnih.gov
Researchers are actively designing hybrid molecules that combine the metal-chelating properties of the quinolin-8-ol core with other pharmacophores to achieve synergistic effects. nih.gov For instance, in the context of Alzheimer's disease, derivatives are being developed that not only chelate metal ions implicated in amyloid-β (Aβ) aggregation but also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). tandfonline.comarabjchem.org The development of dual AChE/BuChE inhibitors is considered an effective strategy for managing AD. tandfonline.com Examples include tacrine-8-hydroxyquinoline hybrids and quinoline-O-carbamate derivatives, which fuse the quinoline (B57606) structure with elements of existing drugs like rivastigmine. tandfonline.comnih.gov
Similarly, in oncology, derivatives are being engineered to combine cytotoxicity with other anticancer mechanisms. Nitroxoline (B368727), a quinolin-8-ol derivative, has served as a lead compound for creating new molecules that not only inhibit tumor growth but also show selectivity for various targets, potentially by down-regulating key proteins like c-Myc. researchgate.net The goal is to create agents that can overcome drug resistance and offer improved therapeutic windows. acs.orgnih.gov
Table 1: Examples of Multifunctional Quinolin-8-ol Derivatives and Their Targets
| Derivative Class | Target Disease | Combined Functions | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinoline-O-carbamate Hybrids | Alzheimer's Disease | Dual AChE/BuChE Inhibition, Anti-inflammatory | Compound 3f showed reversible dual inhibition of eeAChE/eqBuChE and reduced inflammatory mediators. | tandfonline.com |
| 8-Aminoquinoline-Melatonin Hybrids | Alzheimer's Disease | AChE/BuChE Inhibition, Copper Chelation, Aβ Aggregation Inhibition | Designed to combine the properties of 8-aminoquinoline (B160924) and melatonin (B1676174) for a multi-target effect against AD. | nih.gov |
| Nitroxoline Derivatives | Cancer, Alzheimer's Disease | BRD4 Inhibition, Antiproliferation, Anti-inflammatory | Serves as a lead compound for structure-based synthesis to improve potency and selectivity against cancer and AD-related targets. | arabjchem.orgresearchgate.net |
| Tacrine-8-Hydroxyquinoline Hybrids | Alzheimer's Disease | Cholinesterase Inhibition, Antioxidant, Copper-Complexing | Hybrids demonstrate neuroprotective, cholinergic, and antioxidant properties. | arabjchem.orgnih.gov |
Advanced Mechanistic Elucidation of Biological Activities
While the biological activities of many quinolin-8-ol derivatives are well-documented, a deeper, more nuanced understanding of their mechanisms of action is a critical research gap. The metal-chelating ability of the 8-hydroxyquinoline (B1678124) scaffold is known to be central to many of its effects, from antineurodegenerative to antimicrobial action. researchgate.netnih.gov However, the precise downstream consequences of this chelation and how it differs between various metal ions and cellular environments require further investigation.
Future research must focus on elucidating how these compounds modulate metal homeostasis. For example, derivatives like PBT2 are thought to act as ionophores, restoring neuronal copper and zinc levels, which are deficient in AD. nih.gov A key challenge is to improve the selectivity of these chelators for specific metal ions to minimize off-target effects. nih.gov
Beyond metal chelation, other mechanisms are at play. In cancer, quinoline derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov In microbiology, some derivatives are believed to exert their effects by interacting with and disrupting the bacterial lipid bilayer membrane. nih.gov A significant research gap is the detailed structural and functional characterization of the interactions between quinolin-8-ol derivatives and their biological targets, such as enzymes (e.g., cholinesterases, topoisomerases) and proteins (e.g., tubulin, BRD4). researchgate.netnih.gov
Table 2: Investigated Mechanisms of Action for Quinolin-8-ol Derivatives
| Mechanism of Action | Biological Target/Process | Derivative Example/Context | Research Focus | Reference(s) |
|---|---|---|---|---|
| Metal Ion Chelation/Modulation | Metal Homeostasis (Cu, Zn) | Clioquinol (B1669181) (PBT-1), PBT2 | Reversing metal-induced Aβ deposition; improving selectivity for specific metal ions. | nih.govnih.gov |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Quinoline-O-carbamates | Increasing acetylcholine availability in the brain for AD treatment. | tandfonline.comnih.gov |
| Enzyme Inhibition | Catechol O-Methyltransferase (COMT) | 7-substituted 8-hydroxyquinolines | Modulating dopamine (B1211576) metabolites in the brain for potential Parkinson's treatment. | nih.gov |
| Protein Inhibition | Tubulin Polymerization | 2-aryl-trimethoxyquinolines | Disrupting microtubule dynamics to induce apoptosis in cancer cells. | nih.gov |
| Epigenetic Regulation | Bromodomain-containing protein 4 (BRD4) | 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | Down-regulation of oncogenes like c-Myc in leukemia and myeloma. | researchgate.net |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery, and the quinolin-8-ol field is no exception. Rational drug design, driven by computational approaches, is becoming indispensable for navigating the vast chemical space of possible derivatives. mdpi.comresearchgate.net
Computational techniques like molecular docking, density functional theory (DFT), and machine learning are being used to predict the binding modes of derivatives with their protein targets, understand structure-activity relationships (SAR), and optimize pharmacokinetic profiles (ADME/T). arabjchem.orgresearchgate.netresearchgate.net For example, machine learning-based scoring functions have been developed to predict the inhibitory activity of new derivatives against targets like BRD4. researchgate.net DFT calculations have been employed to elucidate the adsorption mechanisms of quinoline derivatives used as corrosion inhibitors on metal surfaces. researchgate.net
A crucial future direction is the creation of a tighter feedback loop between in silico prediction and empirical validation. mdpi.com This involves using computational models to generate a shortlist of promising candidates, which are then synthesized and tested experimentally. The experimental results are then used to refine and improve the predictive power of the computational models. This integrated approach can drastically reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net The validation of computational predictions with experimental data, such as X-ray co-crystal structures, is essential for confirming binding modes and guiding further design efforts. nih.gov
Table 3: Application of Integrated Methodologies in Quinolin-8-ol Research
| Computational Method | Application | Experimental Validation | Goal of Integration | Reference(s) |
|---|---|---|---|---|
| Machine Learning (e.g., BRD4LGR) | Predict BRD4 inhibitory activity of nitroxoline derivatives. | In vitro cell line proliferation assays. | To identify potent and selective BRD4 inhibitors for cancer therapy. | researchgate.net |
| Molecular Docking | Predict binding mode of derivatives in AChE active site. | In vitro enzyme inhibition assays (Ellman's method). | To guide the design of more potent AChE inhibitors for AD. | arabjchem.orgnih.gov |
| Density Functional Theory (DFT) | Model adsorption of derivatives on steel surfaces. | Electrochemical measurements, SEM, Weight loss studies. | To understand and design more effective corrosion inhibitors. | researchgate.netresearchgate.net |
| ADME/T Profile Prediction | Optimize physicochemical properties for better cellular activity. | Pharmacokinetic studies in animal models. | To improve the drug-likeness and brain penetration of lead compounds. | researchgate.netnih.gov |
Exploration of Novel Application Areas for the Quinolin-8-ol Scaffold
While research has heavily concentrated on neurodegenerative diseases and cancer, the unique properties of the quinolin-8-ol scaffold make it suitable for a wide range of other applications. A key research gap is the systematic exploration of these novel areas.
Emerging research has demonstrated the potential of quinolin-8-ol derivatives as:
Antiviral Agents: Novel derivatives have shown significant inhibitory activity against viruses such as the dengue virus serotype 2 (DENV2). nih.govmdpi.com
Antimicrobial Agents: The scaffold is a building block for potent antibacterial and antifungal compounds, with activity against various resistant strains. nih.govresearchgate.netresearchgate.net
Corrosion Inhibitors: The ability of these molecules to adsorb onto metal surfaces makes them highly effective inhibitors of corrosion for carbon steel in acidic environments. researchgate.netresearchgate.net
Fluorescent Chemosensors: The fluorescence of quinolin-8-ol is often quenched but can be dramatically enhanced upon chelation with metal ions, making its derivatives excellent candidates for developing sensitive and selective sensors for biologically important ions like Zn²⁺ and Al³⁺. scispace.com
Enzyme Inhibitors for Other Diseases: Derivatives have been identified as potent inhibitors of enzymes like catechol O-methyltransferase (COMT), a target in the treatment of Parkinson's disease. nih.gov
Future work should involve screening existing libraries of quinolin-8-ol derivatives against a broader range of biological and material science targets. Furthermore, rational design principles can be applied to optimize the scaffold specifically for these novel applications, potentially leading to the development of next-generation antivirals, advanced materials, and diagnostic tools. mdpi.commdpi.com
Table 4: Novel and Emerging Applications of the Quinolin-8-ol Scaffold
| Application Area | Specific Use | Derivative/Compound Class | Key Finding | Reference(s) |
|---|---|---|---|---|
| Antiviral | Dengue Virus (DENV2) Inhibition | 2-isopropylquinolin-8-ol and 2-isobutyl-substituted derivatives | Showed dose-dependent inhibition of DENV2 in the low to sub-micromolar range. | nih.govmdpi.com |
| Materials Science | Corrosion Inhibition | 5-N-((alkylamino)methyl)quinolin-8-ol analogs | Act as effective mixed-type inhibitors for carbon steel in HCl, with efficiency up to 96.7%. | researchgate.net |
| Diagnostics | Fluorescent Metal Ion Sensing | General 8-Hydroxyquinoline | Chelation with metal ions like Zn²⁺ and Al³⁺ greatly increases fluorescence, enabling their detection. | researchgate.netscispace.com |
| Metabolic Disease | COMT Inhibition (Parkinson's) | 7-substituted 8-hydroxyquinolines | Potent and selective inhibitors of membrane-bound COMT with good brain penetration. | nih.gov |
| Antimicrobial | Antibacterial/Antifungal | Quaternary 8-hydroxyquinolium salts, Hydrazone derivatives | Broad-spectrum activity against various bacterial and fungal strains, including resistant ones. | nih.govresearchgate.netresearchgate.net |
Q & A
Q. What are the standard analytical methods for characterizing Quinolin-8-ol hydrochloride purity and structure?
Answer:
- Thin-layer chromatography (TLC) is used for preliminary identification by comparing Rf values against standards under UV light .
- Spectrophotometry at 410 nm quantifies the compound via its Fe(III) complex (using Fehling’s solution), with calibration curves established using known concentrations .
- Elemental analysis validates molecular composition (C, H, N, Cl), while FTIR confirms functional groups (e.g., hydroxyl and aromatic C-H stretches) .
| Method | Purpose | Key Parameters |
|---|---|---|
| TLC | Identification | Rf value, UV visualization |
| UV-Vis Spectrophotometry | Quantification | λ = 410 nm, Fe(III) complexation |
| FTIR | Functional group analysis | Peaks at 3200–3600 cm⁻¹ (OH), ~1600 cm⁻¹ (C=N) |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
- Ventilation: Store in well-ventilated areas to prevent inhalation of dust or vapors .
- Hazard mitigation: Avoid exposure to trichloromethane (chloroform) in formulations, which is carcinogenic. Emergency showers and eyewash stations must be accessible .
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
Answer:
- Reaction temperature control: Maintain 60–80°C during quinolination to minimize side-product formation.
- Purification: Use recrystallization from ethanol-water mixtures (1:3 ratio) to remove unreacted 8-hydroxyquinoline .
- Yield monitoring: Track reaction progress via TLC (mobile phase: chloroform-methanol 9:1) and adjust stoichiometry of HCl to 8-hydroxyquinoline (1.1:1 molar ratio) .
Q. What spectroscopic techniques are most effective for quantifying this compound in complex matrices?
Answer:
- High-performance liquid chromatography (HPLC): Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile-0.1% phosphoric acid (70:30) .
- Fluorescence spectroscopy: Excitation at 365 nm and emission at 450 nm enhances sensitivity in biological samples (e.g., cell lysates) .
- Validation: Perform spike-and-recovery experiments in matrices (e.g., buffers, serum) to assess accuracy (target: 95–105% recovery) .
Q. How should experimental procedures be documented to ensure reproducibility of this compound studies?
Answer:
- Detailed logs: Record reaction conditions (temperature, pH, solvent ratios), purification steps, and instrument calibration data .
- Supporting information: Include raw spectra, chromatograms, and crystallographic data (e.g., CIF files) in supplementary materials .
- Peer review: Cross-validate methods with collaborators to identify undocumented variables (e.g., humidity effects on hygroscopic samples) .
Advanced Research Questions
Q. How do metal coordination properties of this compound influence its pharmacological applications?
Answer:
- Chelation mechanism: The hydroxyl and pyridyl nitrogen groups bind transition metals (e.g., Fe³⁺, Cu²⁺), enabling antimicrobial and anticancer activity via redox disruption .
- Structure-activity relationships (SAR): Modify substituents at the 2-position to enhance lipophilicity and blood-brain barrier penetration for neurodegenerative studies .
- In vitro testing: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to cisplatin controls .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
Answer:
- Density functional theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to predict UV-Vis absorption bands and HOMO-LUMO gaps .
- Molecular docking: Simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN) to rationalize antimicrobial potency .
- Validation: Compare computed IR spectra with experimental data to refine force field parameters .
Q. How can researchers resolve contradictions in thermodynamic stability data for this compound complexes?
Answer:
- Multi-technique validation: Combine isothermal titration calorimetry (ITC) and UV-Vis to determine binding constants (log K) under consistent pH and ionic strength .
- Error analysis: Quantify uncertainties in spectrophotometric measurements (e.g., baseline drift, ligand protonation effects) .
- Literature benchmarking: Cross-reference stability constants with databases like NIST Standard Reference Data .
Q. What strategies improve crystallographic refinement accuracy for this compound derivatives?
Answer:
- SHELXL refinement: Use anisotropic displacement parameters and twin refinement for high-resolution data (d-spacing < 1.0 Å). Apply restraints to disordered solvent molecules .
- Validation tools: Check Rint values (< 5%) and Fo-Fc maps in Olex2 to identify missed hydrogen bonds or π-π stacking .
- Data collection: Optimize crystal mounting to minimize absorption effects (e.g., use a Bruker D8 VENTURE with Mo Kα radiation) .
Q. How does solvent polarity affect the photophysical properties of this compound in experimental settings?
Answer:
- Solvatochromism studies: Measure fluorescence quantum yields in solvents of varying polarity (e.g., water vs. DMSO). Use Lippert-Mataga plots to correlate Stokes shift with solvent dielectric constant .
- Mechanistic insights: Polar aprotic solvents stabilize excited-state intramolecular proton transfer (ESIPT), enhancing emission intensity .
- Experimental design: Control temperature (25 ± 0.5°C) and degas solutions to prevent oxygen quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
